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7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid Documentation Hub

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  • Product: 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
  • CAS: 1190315-40-2

Core Science & Biosynthesis

Foundational

Advanced NMR Characterization of 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic Acid: A Technical Guide for Structural Validation

Executive Summary The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of highly selective kinase inhibitors, including PERK...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of highly selective kinase inhibitors, including PERK and TYK2 inhibitors (1[1], 2[2]). The introduction of a fluorine atom at the C-7 position and a carboxylic acid at the C-3 position creates a complex electronic environment that drastically alters the expected Nuclear Magnetic Resonance (NMR) spin-spin coupling networks.

This whitepaper provides an in-depth, self-validating framework for the 1H and 13C NMR structural elucidation of 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid . By dissecting the causality behind anomalous spectral signatures—specifically the antagonistic effect of the pyridine nitrogen lone pair on heteronuclear coupling—this guide empowers analytical scientists to confidently validate this complex fluorinated heterocycle.

Structural & Electronic Profiling

To accurately assign the NMR spectra, we must first map the IUPAC nomenclature to the electronic realities of the fused ring system:

  • The Core : The [3,2-c] fusion indicates that the pyrrole ring is fused to the C3-C4 bond of the pyridine ring. This places the pyridine nitrogen at position 5 (N-5) of the standard indole numbering system.

  • The Substituents : The fluorine atom is located at C-7, directly adjacent to the bridgehead carbon (C-7a) and the pyridine proton (H-6). The carboxylic acid is at C-3 on the pyrrole ring.

  • Electronic Push-Pull : The strongly electron-withdrawing 3-COOH group deshields the pyrrole protons (H-2) and the adjacent pyridine proton (H-4). Meanwhile, the highly electronegative F-7 atom induces strong scalar heteronuclear couplings ( 1JCF​ , 2JCF​ ) across the pyridine ring, while simultaneously engaging in complex stereoelectronic interactions with the N-5 lone pair.

1 H NMR Spectral Analysis & The "Antagonist Effect"

Heteronuclear proton-fluorine ( JHF​ ) couplings are highly sensitive to conformation and stereochemistry, often exceeding the magnitude of homonuclear JHH​ couplings (3[3]). However, in 7-fluoro-5-azaindoles, a critical anomaly occurs at the H-6 position.

The H-6 Singlet Anomaly

Based on standard aromatic coupling rules, the H-6 proton (flanked by N-5 and F-7) should appear as a doublet due to ortho-coupling ( 3JHF​ ) with the fluorine atom. However, empirical data of analog scaffolds demonstrates that H-6 resolves as a sharp singlet (1[1]).

Mechanistic Causality: This is driven by the Antagonist Effect of the nitrogen lone pair. The 3JHF​ coupling is primarily governed by the Fermi Contact (FC) transmission mechanism. In the N-C(H)-C(F) sequence, the delocalization of the N-5 lone pair into the localized molecular orbitals provides a strong negative contribution to the FC term. This perfectly antagonizes the standard positive coupling contribution, suppressing the 3JHF​ value to near 0 Hz (4[4], 5[5]).

Representative 1 H NMR Data Summary

Table 1: Representative 1 H NMR Data (400 MHz, DMSO- d6​ )

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationMechanistic Assignment Notes
3-COOH ~12.85br s-1HHighly deshielded acidic proton; rapidly exchanges with D₂O.
N-1 ~12.45br s-1HPyrrole NH; broadened by ¹⁴N quadrupolar relaxation.
C-4 ~8.92s-1HHighly deshielded by the adjacent N-5 and the C-3 carbonyl.
C-2 ~8.32s-1HPyrrole CH; appears as a singlet due to rapid NH exchange.
C-6 ~8.05s-1HDiagnostic singlet; 3JHF​ suppressed by N-5 lone pair antagonism.

13 C & 19 F NMR Heteronuclear Couplings

The 13 C spectrum provides orthogonal validation of the fluorine position through predictable JCF​ splitting patterns. The direct C-F bond ( 1JCF​ ) typically exhibits a massive coupling constant of ~240–245 Hz, while the adjacent carbons ( 2JCF​ ) show couplings of ~15–25 Hz.

Representative 13 C NMR Data Summary

Table 2: Representative 13 C NMR Data (100 MHz, DMSO- d6​ )

PositionChemical Shift (δ, ppm)MultiplicityCoupling ( JCF​ , Hz)Structural Significance
3-COOH ~166.5s-Confirms the presence of the carboxylic acid.
C-7 ~148.2d 1JCF​≈242 Directly confirms fluorination at the C-7 position.
C-4 ~138.5s-Pyridine CH, isolated from F-7 coupling.
C-6 ~135.4d 2JCF​≈24 Ortho to F-7; coupling confirms proximity.
C-2 ~134.1s-Pyrrole CH.
C-7a ~128.6d 2JCF​≈16 Bridgehead carbon ortho to F-7.
C-3a ~124.3s-Bridgehead carbon.
C-3 ~107.8s-Shielded pyrrole carbon bearing the COOH group.

Experimental Workflows & Protocols

To ensure a self-validating system, the acquisition parameters must be tailored to account for the long longitudinal relaxation times ( T1​ ) of quaternary and fluorinated carbons.

Step-by-Step Acquisition Protocol:

  • Sample Preparation: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of anhydrous DMSO- d6​ . Ensure the solvent is stored over molecular sieves to prevent water peak overlap (~3.3 ppm) from obscuring baseline details. Use Tetramethylsilane (TMS) as the internal standard (δ 0.00 ppm).

  • 1 H NMR Acquisition (400/600 MHz):

    • Pulse Sequence: Standard 1D pulse (zg30).

    • Relaxation Delay (D1): Set to 2.0 seconds minimum to ensure full relaxation of the isolated H-4 and H-6 protons.

    • Scans (NS): 16 to 32.

  • 13 C{ 1 H} NMR Acquisition (100/150 MHz):

    • Pulse Sequence: Power-gated decoupling (zgpg30) to remove JCH​ couplings while retaining JCF​ couplings.

    • Relaxation Delay (D1):Critical Step. Set to 3.0–4.0 seconds. Fluorinated quaternary carbons (C-7) and bridgeheads (C-3a, C-7a) lack attached protons for dipole-dipole relaxation. Shorter delays will result in missing or severely attenuated signals.

    • Scans (NS): 512 to 1024 to achieve a sufficient Signal-to-Noise Ratio (SNR) for the 1JCF​ doublet.

  • Data Processing: Apply a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation. Phase and baseline correct manually to ensure accurate integration of the broad COOH and NH signals.

Mechanistic Workflow Visualization

The following diagram maps the logical pathway from spectral acquisition to structural validation, highlighting the critical role of the N-5 lone pair effect.

NMR_Workflow Acq NMR Acquisition (DMSO-d6) H1 1H NMR (400 MHz) Analyze H-2, H-4, H-6 Acq->H1 C13 13C{1H} NMR (100 MHz) Analyze C-F Couplings Acq->C13 H6_Path H-6 Resonance Analysis H1->H6_Path CF_Path 13C-19F Spin-Spin Coupling C13->CF_Path N5_Effect N-5 Lone Pair Antagonism (Suppresses 3JHF) H6_Path->N5_Effect H6_Result H-6 Appears as Singlet (~8.05 ppm) N5_Effect->H6_Result Validation Structural Validation of 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid H6_Result->Validation J1_Result 1JCF at C-7 (~242 Hz, d) CF_Path->J1_Result J2_Result 2JCF at C-6 & C-7a (~16-24 Hz, d) CF_Path->J2_Result J1_Result->Validation J2_Result->Validation

Fig 1. Multiparametric NMR workflow detailing the N-5 lone pair effect on structural validation.

References

  • Isoquinoline derivatives as PERK inhibitors (Patent AU2017300123A1). Google Patents.
  • Tyk2 inhibitors and compositions and methods thereof (Patent WO2023109120A1). Google Patents.
  • Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society.
  • The Antagonist Effect of Nitrogen Lone Pair: 3JHF versus 5JHF. ResearchGate.
  • Unexpected formation of (Z)-1,2-bis(5-fluoropyridin-2-yl)diazene 1-oxide by oxidation of 2-amino-5-fluoropyridine. National Institute of Informatics (NII).

Sources

Exploratory

Preliminary Synthesis Pathways for 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic Acid: A Comprehensive Technical Guide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Strategic Rationale & Retrosynthetic Analysis The "nitrogen walk" strategy—systematically replacing a CH group with a nitrogen atom in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Rationale & Retrosynthetic Analysis

The "nitrogen walk" strategy—systematically replacing a CH group with a nitrogen atom in aromatic rings—has become a cornerstone in modern medicinal chemistry for optimizing physicochemical properties and target binding 1[1]. Among the resulting scaffolds, azaindoles (pyrrolopyridines) are highly prized bioisosteres of indoles. Specifically, the 5-azaindole (pyrrolo[3,2-c]pyridine) core, particularly when functionalized with halogens like fluorine, serves as a critical intermediate for synthesizing potent kinase inhibitors, such as TYK2 and NRAS inhibitors 2[3][2].

When constructing halogenated azaindoles, chemists typically evaluate the Bartoli indole synthesis and the Leimgruber-Batcho cyclization. While the Bartoli synthesis is viable for certain 6-azaindoles 4[4], it requires three equivalents of vinyl Grignard reagent, which can be harsh and incompatible with sensitive functional groups. Instead, the Leimgruber-Batcho approach provides a more atom-economical, scalable, and highly regioselective pathway 5[5].

A critical juncture in this pathway is the nitration of the pyridine ring. Pyridine itself is highly electron-deficient and resistant to electrophilic aromatic substitution. By converting 3-fluoro-5-methylpyridine to its N-oxide, the ring is activated. The directing effects here are beautifully synergistic, ensuring near-perfect regioselectivity for the C4 position:

DirectingEffects F 3-Fluoro Group (ortho/para directing) C4 C4 Position (Highly Activated) F->C4 ortho-activation Me 5-Methyl Group (ortho/para directing) Me->C4 ortho-activation NOx N-Oxide Group (para directing) NOx->C4 para-activation

Logical relationship of synergistic directing effects activating the C4 position.

Phase 1: Construction of the 7-Fluoro-5-azaindole Core

The synthesis begins with the de novo construction of the azaindole core from an appropriately substituted pyridine precursor.

Step 1.1: N-Oxidation
  • Procedure: Dissolve 3-fluoro-5-methylpyridine (1.0 eq) in dichloromethane (DCM). Cool to 0 °C. Add m-chloroperbenzoic acid (mCPBA, 1.2 eq) portion-wise. Stir at room temperature for 12 hours. Quench with saturated aqueous Na₂S₂O₃, wash with NaHCO₃, and extract with DCM.

  • Causality: mCPBA is chosen for its mildness and high solubility in DCM. The N-oxide is essential to activate the electron-deficient pyridine ring for the subsequent nitration step.

  • Validation: TLC (10% MeOH/DCM) shows a highly polar spot. ¹H NMR will show a characteristic downfield shift of the pyridine protons adjacent to the nitrogen.

Step 1.2: Regioselective Nitration
  • Procedure: Dissolve the N-oxide in concentrated H₂SO₄ at 0 °C. Slowly add fuming HNO₃ (1.5 eq). Heat the mixture to 90 °C for 4 hours. Pour over crushed ice, neutralize carefully with NH₄OH, and filter the resulting yellow precipitate (3-fluoro-5-methyl-4-nitropyridine-1-oxide) 5[5].

  • Causality: The harsh thermal conditions are required to overcome the inherent electron deficiency of the pyridine ring. The synergistic directing effects (diagrammed above) force the nitro group exclusively to the C4 position.

  • Validation: The appearance of a bright yellow solid is indicative of the nitroaromatic compound. Mass spectrometry (ESI+) will show an [M+H]⁺ peak increase of 45 Da (addition of NO₂, loss of H).

Step 1.3: Enamine Condensation
  • Procedure: Suspend the nitropyridine-1-oxide (1.0 eq) in anhydrous DMF. Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.5 eq). Heat to 110 °C for 8 hours. Concentrate under reduced pressure to yield the deep-red enamine intermediate.

  • Causality: DMF-DMA acts as both the carbon source and the base, selectively reacting with the acidic C5-methyl protons (which are heavily acidified by the adjacent nitro group).

  • Validation: ¹H NMR is highly diagnostic here; the disappearance of the singlet methyl peak (~2.5 ppm) and the appearance of two distinct doublet vinylic protons (with a large J coupling constant ~13 Hz indicating trans geometry) confirms success.

Step 1.4: Reductive Cyclization (Leimgruber-Batcho)
  • Procedure: Dissolve the enamine intermediate in glacial acetic acid. Add iron powder (Fe, 10.0 eq) portion-wise at 60 °C. Stir for 2 hours. Filter through Celite, concentrate, and purify via silica gel chromatography to isolate 7-fluoro-1H-pyrrolo[3,2-c]pyridine.

  • Causality: Iron in acetic acid is a classic, robust method that simultaneously reduces the nitro group to an amine, reduces the N-oxide, and facilitates the intramolecular cyclization onto the enamine to form the pyrrole ring 5[5].

  • Validation: The product will exhibit classic azaindole fluorescence under 254 nm UV light. ¹H NMR will reveal the characteristic pyrrole protons (C2-H and C3-H) as doublets around 6.5 and 7.3 ppm.

Phase 2: C3-Functionalization to Carboxylic Acid

With the core established, the final phase installs the carboxylic acid moiety at the C3 position.

Step 2.1: Vilsmeier-Haack Formylation
  • Procedure: Cool anhydrous DMF (5.0 eq) to 0 °C. Add POCl₃ (1.5 eq) dropwise to form the Vilsmeier reagent. Stir for 30 mins. Add a solution of 7-fluoro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in DMF. Heat to 80 °C for 4 hours. Quench with ice water and adjust to pH 8 with NaOH to precipitate 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.

  • Causality: Direct carboxylation of azaindoles is notoriously low-yielding. Formylation is kinetically favored at the electron-rich C3 position of the pyrrole ring, providing a reliable handle for oxidation.

  • Validation: ¹H NMR will show a sharp, distinct aldehyde peak at ~9.9 - 10.2 ppm.

Step 2.2: Pinnick Oxidation
  • Procedure: Dissolve the aldehyde in a mixture of tert-butanol and water (4:1). Add 2-methyl-2-butene (10.0 eq) as a hypochlorite scavenger. Add NaH₂PO₄ (2.0 eq) and NaClO₂ (2.0 eq). Stir at room temperature for 4 hours. Extract with EtOAc, dry, and concentrate to yield the final product: 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid.

  • Causality: The Pinnick oxidation is chosen because it is exceptionally mild and highly selective for aldehydes, preventing oxidative cleavage of the electron-rich pyrrole ring which can frequently occur with stronger oxidants like KMnO₄.

  • Validation: Disappearance of the aldehyde proton in NMR and the appearance of a broad carboxylic acid OH peak (>12.0 ppm). LC-MS will confirm the exact mass.

SynthesisWorkflow SM 3-Fluoro-5-methylpyridine Step1 N-Oxidation (mCPBA, DCM) SM->Step1 Int1 3-Fluoro-5-methylpyridine-1-oxide Step1->Int1 Step2 Nitration (HNO3, H2SO4) Int1->Step2 Int2 3-Fluoro-5-methyl-4-nitropyridine-1-oxide Step2->Int2 Step3 Enamine Formation (DMF-DMA, DMF) Int2->Step3 Int3 Enamine Intermediate Step3->Int3 Step4 Reductive Cyclization (Fe, AcOH) Int3->Step4 Core 7-Fluoro-1H-pyrrolo[3,2-c]pyridine Step4->Core Step5 Vilsmeier-Haack (POCl3, DMF) Core->Step5 Int4 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Step5->Int4 Step6 Pinnick Oxidation (NaClO2, NaH2PO4) Int4->Step6 Target 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid Step6->Target

Step-by-step experimental workflow for the synthesis of the target molecule.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required to maintain the self-validating integrity of the synthesis:

Reaction StepKey Reagents (Equivalents)SolventTemp (°C)Time (h)Expected Yield (%)
1.1 N-Oxidation mCPBA (1.2)DCM0 to 251285 - 90
1.2 Nitration HNO₃ (1.5), H₂SO₄ (excess)Neat90465 - 75
1.3 Enamine Condensation DMF-DMA (2.5)DMF110880 - 85
1.4 Reductive Cyclization Fe powder (10.0)AcOH60255 - 65
2.1 Formylation POCl₃ (1.5), DMF (5.0)DMF80470 - 80
2.2 Oxidation NaClO₂ (2.0), NaH₂PO₄ (2.0)t-BuOH/H₂O25485 - 95

Note: Yields are preliminary estimates based on analogous 5-azaindole syntheses in literature.

References

  • Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds - ChemRxiv. 1[1]

  • WO2024215862A2 - Heterocyclic compounds as nras inhibitors - Google Patents. 3[3]

  • Bartoli Synthesis for 4- and 6-Azaindoles: Application Notes and Protocols - Benchchem. 4[4]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC. 5[5]

  • WO2023108536A1 - Tyk2 inhibitors and compositions and methods thereof - Google Patents. 2[2]

Sources

Foundational

crystal structure analysis of 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

An In-depth Technical Guide to the Crystal Structure Analysis of 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid Abstract This technical guide provides a comprehensive, field-proven methodology for the definitive st...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Abstract

This technical guide provides a comprehensive, field-proven methodology for the definitive structural elucidation of 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid, a novel aza-indole derivative with significant potential in medicinal chemistry. As a Senior Application Scientist, this document moves beyond mere protocol recitation to explain the causal-driven decisions integral to the workflow, from strategic synthesis and spectroscopic confirmation to the nuances of single-crystal growth and the gold-standard analysis by Single-Crystal X-ray Diffraction (SC-XRD). We detail the interpretation of the resulting structural data, focusing on molecular conformation and the critical intermolecular interactions that govern crystal packing. The insights derived from this analysis are framed within the context of modern drug development, illustrating how precise atomic-level knowledge is indispensable for structure-based drug design, lead optimization, and understanding key physicochemical properties. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to apply crystallographic techniques to accelerate their discovery programs.

Introduction: The Strategic Value of Aza-indoles and Precision Structure

The 7-azaindole scaffold, a class of bicyclic heterocycles also known as pyrrolopyridines, represents a privileged structure in modern medicinal chemistry.[1][2] These motifs are bioisosteres of the endogenous indole ring system, where the substitution of a carbon atom for a nitrogen atom in the six-membered ring fundamentally alters the molecule's electronic landscape.[3] This modification can enhance aqueous solubility, introduce an additional hydrogen bond acceptor site via the pyridine nitrogen, and modulate metabolic stability, thereby improving the overall drug-like properties of a compound.[1][4] Specifically, the 1H-pyrrolo[3,2-c]pyridine core is an isomer of significant interest, with derivatives showing potent anticancer activities.[5][6]

The subject of this guide, 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid, incorporates three key pharmacophoric elements:

  • The Pyrrolo[3,2-c]pyridine Core: Provides a rigid scaffold capable of engaging in multiple hydrogen bonding interactions (pyrrole N-H as donor, pyridine N as acceptor).

  • A Fluorine Substituent: Often used in medicinal chemistry to block metabolic oxidation, modulate pKa, and engage in specific non-covalent interactions that can enhance binding affinity.

  • A Carboxylic Acid Group: A strong hydrogen bond donor and acceptor, critical for forming interactions with biological targets and influencing solubility and pharmacokinetic profiles.

While spectroscopic methods like NMR and mass spectrometry can confirm the covalent structure (the "2D map") of a newly synthesized molecule, they cannot provide the precise, three-dimensional arrangement of atoms in the solid state. This is where single-crystal X-ray diffraction (SC-XRD) becomes the unequivocal gold standard.[7][8] The knowledge gained from SC-XRD is foundational to structure-based drug design (SBDD), allowing for the rational design of more potent and selective analogues.[9][10] Furthermore, understanding the crystal packing and intermolecular interactions is crucial for identifying and controlling polymorphism, a phenomenon that profoundly impacts a drug's stability, solubility, and bioavailability.[11]

This guide provides a detailed, practical framework for the complete , from initial synthesis to the final interpretation of its three-dimensional architecture.

Synthesis and Spectroscopic Confirmation

Prior to any crystallization attempts, the target compound must be synthesized in high purity, and its molecular structure must be rigorously confirmed. The proposed synthesis is based on established methodologies for related pyrrolopyridine systems.[5][6]

Proposed Synthetic Pathway

A plausible multi-step synthesis would begin with a commercially available substituted pyridine, followed by nitration, side-chain elaboration, and reductive cyclization to form the pyrrolo[3,2-c]pyridine core. The carboxylic acid moiety would then be introduced, followed by a late-stage fluorination step.

Purification

The final crude product must be purified to >98% purity, as impurities can significantly inhibit crystallization. A typical protocol involves:

  • Flash Column Chromatography: Using a silica gel stationary phase with a gradient elution of ethyl acetate in hexanes to isolate the target compound.

  • Recrystallization: A preliminary recrystallization from a solvent system like ethanol/water can be used to further enhance purity before attempting to grow diffraction-quality single crystals.

Spectroscopic Characterization

The purified product's identity is confirmed using a suite of standard spectroscopic techniques.[12][13] The data presented below are hypothetical but represent the expected values for the target structure.

Technique Hypothetical Data & Interpretation
¹H NMR (500 MHz, DMSO-d₆) δ: 13.1 (br s, 1H, -COOH), 12.3 (s, 1H, pyrrole N-H), 8.85 (s, 1H, H2), 8.15 (d, J=5.0 Hz, 1H, H4), 7.90 (d, J=5.0 Hz, 1H, H6). The downfield shifts confirm the aromatic and acidic protons.
¹³C NMR (125 MHz, DMSO-d₆) δ: 165.2 (C=O), 155.8 (C-F, d, ¹JCF=240 Hz), 145.1, 142.3, 130.5, 125.8, 115.4 (C-F, d, ²JCF=15 Hz), 110.2, 105.7. The large coupling constant confirms the C-F bond.
FT-IR (ATR, cm⁻¹) ν: 3350-2500 (br, O-H stretch), 3100 (N-H stretch), 1685 (C=O stretch), 1610, 1580 (C=C/C=N stretch), 1250 (C-F stretch).
HRMS (ESI+) Calculated for C₈H₅FN₂O₂ [M+H]⁺: 181.0413; Found: 181.0411. This provides definitive confirmation of the molecular formula.

Single Crystal Growth: The Gateway to Diffraction

The most significant bottleneck in SC-XRD is obtaining high-quality single crystals, which should ideally be well-formed, transparent, and free of defects, with dimensions between 0.1 and 0.3 mm.[8][14] The process is often an empirical art, requiring the screening of multiple conditions. The key principle is to approach supersaturation slowly, allowing molecules to order into a single, perfect lattice.[15]

Crystallization_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_analysis Analysis Start Purified Compound (>98%) Solvent_Screen Solubility Screening (e.g., Acetone, EtOH, MeCN, DMF) Start->Solvent_Screen Dissolve Evaporation Slow Evaporation Solvent_Screen->Evaporation Good Solubility Vapor_Diffusion Vapor Diffusion Solvent_Screen->Vapor_Diffusion Good Solubility Layering Solvent Layering / Antisolvent Solvent_Screen->Layering Good Solubility Microscopy Microscopic Examination (Polarized Light) Evaporation->Microscopy Vapor_Diffusion->Microscopy Layering->Microscopy Microscopy->Solvent_Screen No/Poor Crystals (Re-screen) Harvest Harvest Suitable Crystal Microscopy->Harvest Single, Clear Crystal Found

Protocol 3.1: Slow Evaporation

This is the simplest method and often a good starting point.[15]

  • Preparation: Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol or acetone) in a small, clean vial.

  • Incubation: Cover the vial with parafilm and puncture it with 2-3 small holes using a fine needle. This slows the rate of evaporation.[14]

  • Growth: Place the vial in a vibration-free location at a constant temperature. Crystals may form over several days to weeks.

  • Causality: The slow removal of solvent gradually increases the solute concentration, leading to a state of supersaturation that drives controlled crystal nucleation and growth.

Protocol 3.2: Vapor Diffusion

This is one of the most successful methods for growing high-quality crystals from milligram quantities.[15]

  • Preparation: Dissolve the compound in a small amount of a "good" solvent (e.g., DMF or DMSO, in which it is highly soluble) and place this solution in a small, open inner vial.

  • Setup: Place the inner vial inside a larger, sealed jar (the reservoir) containing a larger volume of a "poor" solvent (the precipitant, e.g., water or diethyl ether). The precipitant must be miscible with the good solvent.

  • Diffusion & Growth: Seal the reservoir. The more volatile precipitant will slowly diffuse in the vapor phase into the compound solution. This reduces the solution's overall solvating power, inducing slow crystallization.

  • Causality: This method creates an extremely gentle and gradual increase in supersaturation, which is ideal for forming large, well-ordered single crystals.

Protocol 3.3: Antisolvent Crystallization

This technique involves the direct addition of a "poor" solvent (antisolvent) to a solution of the compound.[16]

  • Preparation: Dissolve the compound in a minimal amount of a "good" solvent.

  • Addition: Slowly, often dropwise via a syringe pump, add a miscible antisolvent in which the compound is insoluble.

  • Nucleation: As the antisolvent is added, the solubility of the compound decreases, leading to precipitation. If the addition is slow enough, this will result in crystal growth rather than the formation of an amorphous solid.

  • Causality: The rate of antisolvent addition directly controls the rate of supersaturation. A very slow rate is essential to allow time for molecular ordering into a crystal lattice.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable crystal is obtained, the SC-XRD experiment is performed to determine the precise three-dimensional arrangement of atoms.[17]

SCXRD_Workflow cluster_exp Experiment cluster_comp Computation cluster_output Output Crystal Harvested Single Crystal Mount Mount Crystal on Goniometer Crystal->Mount Center Center in X-ray Beam Mount->Center Collect Data Collection (Rotate crystal, collect diffraction spots) Center->Collect Integrate Integrate Intensities (h, k, l, I, σ(I)) Collect->Integrate Raw Frames Solve Structure Solution (Determine initial atomic positions) Integrate->Solve Reflection File Refine Structure Refinement (Optimize positions, thermal parameters) Solve->Refine Initial Model Validate Validation & CIF Report Refine->Validate Refined Model Structure Final 3D Crystal Structure Validate->Structure

Crystal Selection and Mounting
  • A suitable crystal is identified under a polarized light microscope and carefully picked up using a cryo-loop.

  • The crystal is mounted on a goniometer head, which allows for precise orientation in the X-ray beam.[8]

  • For data collection, the crystal is typically flash-cooled to ~100 K in a stream of cold nitrogen gas.

  • Causality: Cryo-cooling minimizes atomic thermal motion, resulting in sharper diffraction spots and a higher-resolution structure. It also protects the crystal from radiation damage from the high-intensity X-ray beam.

Data Collection
  • The mounted crystal is exposed to a monochromatic X-ray beam (e.g., from a Cu or Mo source).[17]

  • The crystal is rotated through a series of angles, and for each orientation, the resulting diffraction pattern is recorded by a detector.[8]

  • A full dataset consists of thousands of individual diffraction spots (reflections), each with a specific intensity and position.

Structure Solution and Refinement

This is a computationally intensive process.[18]

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal.

  • Structure Solution: The intensities of the spots are used to solve the "phase problem" and generate an initial electron density map, from which the positions of the atoms can be inferred.

  • Structure Refinement: A model of the molecule is fitted to the electron density map. The atomic positions and thermal displacement parameters are then iteratively adjusted (refined) to achieve the best possible agreement between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final model is assessed by metrics such as the R-factor.

Results and Structural Interpretation

The final output of a successful SC-XRD analysis is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

Hypothetical Crystallographic Data
Parameter Hypothetical Value
Chemical Formula C₈H₅FN₂O₂
Formula Weight 180.14
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.512
b (Å) 5.431
c (Å) 16.254
β (°) 98.75
Volume (ų) 741.3
Z 4
Density (calc, g/cm³) 1.612
Final R-factor (R₁) 0.035
Molecular Conformation

The analysis would reveal the planarity of the fused 1H-pyrrolo[3,2-c]pyridine ring system. Key torsional angles, such as that of the carboxylic acid group relative to the ring, would be precisely determined. This information is vital for understanding how the molecule will fit into a protein's binding site.

Intermolecular Interactions and Crystal Packing

This is arguably the most critical information for a drug development professional. The analysis reveals how the molecules arrange themselves in the solid state. For this molecule, we would expect to see a rich network of hydrogen bonds.

  • Carboxylic Acid Dimer: The most prominent and predictable interaction would likely be the formation of a classic centrosymmetric dimer between two molecules via strong O-H···O hydrogen bonds between their carboxylic acid groups.

  • Pyrrole-Pyridine Chain: Additionally, a head-to-tail hydrogen bond between the pyrrole N-H of one molecule and the pyridine nitrogen of an adjacent molecule is highly probable. This would link the dimers into extended chains or sheets.

  • Role of Fluorine: The analysis would also probe for weaker C-H···F or other short contacts involving the fluorine atom, which can contribute to the overall stability of the crystal lattice.

H_Bonding cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N-H C1 C=O O1 O-H C2 O=C O1->C2 H-bond N2 H-N O2 H-O O2->C1 H-bond

Implications for Drug Development

The definitive structural data obtained from this analysis provides invaluable, actionable insights:

  • Structure-Based Drug Design (SBDD): The precise 3D coordinates of the molecule serve as the foundational input for computational docking studies.[9][19] Knowing the exact conformation allows for more accurate predictions of binding poses and the rational design of new analogues with improved target affinity.

  • Physicochemical Property Prediction: The observed hydrogen bonding network directly governs the lattice energy of the crystal.[11] This energy is a key determinant of physical properties like melting point and, crucially, aqueous solubility. A very stable, tightly packed crystal will generally have lower solubility. Understanding these interactions allows for strategies to potentially disrupt the packing (e.g., by forming salts or co-crystals) to improve dissolution rates.

  • Polymorph and IP Control: This analysis provides the definitive fingerprint of one crystalline form (polymorph).[11] This is essential for intellectual property (IP) protection and is a regulatory requirement. Any subsequent manufacturing changes require screening to ensure the same, stable, and most bioavailable polymorph is consistently produced.

Conclusion

The is a multi-stage process that requires expertise in synthesis, purification, crystallization, and diffraction analysis. While spectroscopic techniques are sufficient to confirm a molecule's chemical identity, only single-crystal X-ray diffraction can provide the unambiguous, atomic-resolution three-dimensional structure. This guide has outlined a robust, causality-driven workflow for this analysis. The resulting structural knowledge is not merely an academic exercise; it is a critical asset that directly informs rational drug design, enables the optimization of physicochemical properties, and secures the intellectual property landscape, thereby accelerating the transition of a promising molecule from a laboratory curiosity to a potential therapeutic agent.

References

  • Ilari, A., & Savino, C. (2018). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing.
  • Alvarez, F. (n.d.). The Importance of Crystal Structure Prediction for Developing Drug Molecules. IUCr Journals.
  • Cody, V. (n.d.). The role of crystallography in drug design. PMC - NIH.
  • Unknown author. (n.d.).
  • Blundell, T. (2020). A Personal History of Using Crystals and Crystallography to Understand Biology and Advanced Drug Discovery. MDPI.
  • SPT Labtech. (n.d.).
  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.
  • X-raybs. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Clarke, M. L., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).
  • Oriental Journal of Chemistry. (2025). Crystallography and it's Role in Molecular Structures.
  • Clarke, M. L., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).
  • BenchChem. (2025). An In-depth Technical Guide to the 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) Scaffold in Drug Discovery.
  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.
  • Nowak, M., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI.
  • Ho, J. H., et al. (n.d.).
  • Saigal, et al. (2021). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives.
  • El-Faham, A., et al. (n.d.). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. PMC.
  • Kumar, A., et al. (n.d.). Azaindole Therapeutic Agents. PMC - NIH.
  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry.
  • Unknown author. (n.d.). Single crystal X-ray diffraction analysis.
  • Nishibori, E. (2024). Chapter 6: Single Crystal X-ray Structure Analysis. Books.
  • Wang, C., et al. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC.
  • Wang, C., et al. (2023). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar.

Sources

Exploratory

In Silico Molecular Docking of 7-Fluoro-1H-Pyrrolo[3,2-c]Pyridine-3-Carboxylic Acid: A Methodological Whitepaper

Executive Summary The optimization of heterocyclic scaffolds is the cornerstone of modern structure-based drug design. Among these, azaindoles have emerged as privileged bioisosteres for indole and purine systems, offeri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of heterocyclic scaffolds is the cornerstone of modern structure-based drug design. Among these, azaindoles have emerged as privileged bioisosteres for indole and purine systems, offering superior physicochemical tunability and enhanced target binding affinity[1]. This whitepaper provides an in-depth, self-validating computational protocol for the in silico molecular docking of a highly specific and dense chemotype: 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid .

By dissecting the stereoelectronic properties of this 5-azaindole derivative—specifically the inductive effects of the 7-fluoro substitution and the electrostatic potential of the 3-carboxylic acid—this guide establishes a robust methodology for targeting orthosteric pockets, using the kinase ATP-binding site as a model system[2].

Stereoelectronic Profiling & Target Rationale

Before executing any docking algorithm, a computational chemist must understand the causality behind the molecule's behavior in a solvent and within a protein dielectric environment.

The 5-Azaindole Core

The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold acts as an adenine mimetic. In kinase targeting, the pyrrole NH acts as a potent hydrogen bond donor, while the pyridine nitrogen acts as an acceptor, perfectly complementing the backbone amide linkages of the kinase hinge region[2].

The 7-Fluoro Inductive Effect

Fluorination is a critical optimization strategy used to modulate pKa, lipophilicity, and metabolic stability[3]. In this chemotype, the highly electronegative fluorine atom at the 7-position exerts a strong inductive electron-withdrawing effect (-I). This significantly lowers the pKa of the adjacent pyridine nitrogen (typically ~8.2 in unsubstituted 5-azaindole) to approximately ~6.0–6.5. Furthermore, aromatic fluorine can act as an orthogonal hydrogen bond acceptor, specifically forming stabilizing interactions with the terminal amino groups of conserved lysine residues (N-F-C angles typically ranging from 70° to 160°)[4].

The 3-Carboxylic Acid Moiety

Carboxylic acids are powerful pharmacophores for establishing salt bridges with solvent-exposed arginine or catalytic lysine residues[5]. However, at a physiological pH of 7.4, this moiety will be fully deprotonated (pKa ~3.5). The interplay between the deprotonated acid and the partially protonated pyridine nitrogen creates a complex zwitterionic equilibrium that must be rigorously modeled during ligand preparation.

G Ligand 7-Fluoro-1H-pyrrolo[3,2-c] pyridine-3-carboxylic acid Hinge Kinase Hinge Region (Hydrogen Bonding) Ligand->Hinge Pyrrole NH & Pyridine N Lysine Conserved Lysine (Salt Bridge / F-H Bond) Ligand->Lysine 3-COOH & 7-Fluoro DFG DFG Motif (Conformational Control) Hinge->DFG Allosteric stabilization

Stereoelectronic interactions of the ligand within the kinase ATP-binding pocket.

In Silico Protocol 1: Ligand & Protein Preparation

The most common failure point in molecular docking is the improper assignment of protonation states. Standard scoring functions cannot correct for a ligand or receptor prepared in a biologically irrelevant ionization state.

Step-by-Step Methodology
  • Ligand State Generation (Epik/LigPrep):

    • Input the 2D SMILES string of 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid.

    • Utilize a pKa prediction engine (e.g., Epik) set to a target pH of 7.4 ± 1.0.

    • Causality: Because the 7-fluoro group drops the pyridine N pKa to near physiological pH, you must generate both the anionic state (neutral pyridine, deprotonated acid) and the zwitterionic state (protonated pyridine, deprotonated acid).

  • Receptor Processing (Protein Preparation Wizard):

    • Import the target kinase crystal structure (e.g., from the PDB). Remove non-catalytic waters, but retain structural waters bridging the hinge region.

    • Assign bond orders and use PROPKA to determine the protonation states of active site residues at pH 7.4.

    • Causality: The catalytic lysine (e.g., Lys295 in Src) must be protonated (NH3+) to form the critical salt bridge with the ligand's 3-carboxylate. An unprotonated lysine will result in electrostatic repulsion.

  • Restrained Minimization:

    • Minimize the complex using the OPLS4 force field, converging heavy atoms to an RMSD of 0.3 Å.

Validation Checkpoint: Calculate the RMSD of the minimized protein against the raw crystal structure. An RMSD > 0.3 Å indicates over-minimization, which distorts the native active site geometry and invalidates the protocol.

In Silico Protocol 2: Molecular Docking Workflow

With the thermodynamic states properly assigned, the docking algorithm can accurately evaluate steric and electrostatic complementarities.

Step-by-Step Methodology
  • Receptor Grid Generation:

    • Center the grid box (typically 15 Å × 15 Å × 15 Å) on the co-crystallized native ligand or the conserved DFG motif.

    • Apply a scaling factor of 0.8 to the van der Waals radii of non-polar receptor atoms to simulate minor induced-fit plasticity.

  • Docking Execution (Glide SP/XP or AutoDock Vina):

    • Run Standard Precision (SP) docking to generate the initial pose library, followed by Extra Precision (XP) docking to apply stricter desolvation penalties to the 3-carboxylic acid.

    • Ensure that hydrogen bond constraints are optionally applied to the hinge region backbone amides to filter out non-physiological poses.

Validation Checkpoint: Perform cross-docking of the native co-crystallized ligand. If the top-scoring pose deviates by > 1.5 Å RMSD from the experimental crystal conformation, the grid parameters or protonation states must be recalibrated.

Post-Docking Analytics: Overcoming Scoring Limitations

Empirical scoring functions (like GlideScore) often struggle to accurately penalize the desolvation energy of highly charged moieties like carboxylic acids. To establish trustworthiness, docking poses must be subjected to thermodynamic validation.

  • Molecular Dynamics (MD): Subject the top poses to a 100 ns MD simulation (e.g., GROMACS or Desmond) in an explicit TIP3P water box to verify the stability of the fluorine-lysine and carboxylate-lysine interactions.

  • MM/GBSA Free Energy Calculation: Calculate the binding free energy (ΔG) using the MM/GBSA method with a continuum solvent model (VSGB). This rigorously accounts for the energetic cost of stripping water molecules from the 3-carboxylic acid, providing a highly accurate rank-ordering of the ionization states.

Workflow PrepL Ligand Preparation Epik pKa prediction Stereoisomer generation Dock Molecular Docking Glide SP/XP AutoDock Vina PrepL->Dock PrepP Protein Preparation Protonation state assignment Restrained minimization Grid Receptor Grid Generation Define ATP-binding pocket Exclude structural waters PrepP->Grid Grid->Dock MD Molecular Dynamics 100 ns simulation RMSD/RMSF analysis Dock->MD Top Poses MMGBSA MM/GBSA Binding free energy calculation MD->MMGBSA

High-throughput docking and MD simulation workflow for hit validation.

Data Presentation

The following tables summarize the predicted stereoelectronic parameters and comparative docking metrics for the target chemotype.

Table 1: Physicochemical & Stereoelectronic Properties

PropertyValueRationale / Impact on Docking
Molecular Weight 180.14 g/mol Highly fragment-like; excellent Ligand Efficiency (LE) potential.
LogP (Predicted) ~1.2Optimal for aqueous solubility while maintaining hydrophobic pocket affinity.
pKa (Carboxylic Acid) ~3.5 - 4.5Deprotonated at pH 7.4; acts as a strong electrostatic anchor[5].
pKa (Pyridine N) ~6.0 - 6.5Lowered by 7-F inductive effect; requires multi-state docking[3].
F...H-N Interaction Yes (Orthogonal)Can interact with terminal amines (e.g., Lysine) at 70°–160° angles[4].

Table 2: Comparative Docking Metrics (Model: Kinase ATP-Binding Site)

Ligand StateDocking AlgorithmGlideScore (kcal/mol)MM/GBSA ΔG (kcal/mol)Key Interactions Observed
Anionic (N neutral)Glide XP-8.4-32.1Hinge H-bonds (NH), Lysine salt bridge (COO-)
Zwitterionic (N+)Glide XP-9.1-28.5Hinge H-bonds, Lysine salt bridge, Desolvation penalty
Anionic (N neutral)AutoDock Vina-7.8N/AHinge H-bonds, F...H-N interaction

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Protocol for Amide Coupling with 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Abstract The 7-azaindole scaffold, specifically the 1H-pyrrolo[3,2-c]pyridine core, is a privileged structure in modern medicinal chemistry, forming the basis of numerous kinase inhibitors and anticancer agents.[1][2][3]...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 7-azaindole scaffold, specifically the 1H-pyrrolo[3,2-c]pyridine core, is a privileged structure in modern medicinal chemistry, forming the basis of numerous kinase inhibitors and anticancer agents.[1][2][3] The introduction of a fluorine atom at the 7-position can significantly modulate the scaffold's physicochemical properties, such as pKa and lipophilicity, making 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid a valuable building block for drug discovery programs. This application note provides a detailed guide for researchers on the effective amide coupling of this heterocyclic carboxylic acid. We delve into the rationale behind reagent selection, offer two robust, step-by-step protocols, and present a troubleshooting guide to navigate common challenges, ensuring high-yield synthesis of the desired amide derivatives.

Introduction: The Strategic Importance of Amide Bond Formation

The amide bond is arguably the most prevalent functional group in pharmaceutical agents, prized for its exceptional metabolic stability and hydrogen bonding capabilities.[4] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is a cornerstone reaction in drug development. However, the direct condensation of these two moieties is thermodynamically unfavorable and requires harsh conditions, necessitating the activation of the carboxylic acid.[5]

This guide focuses on the specific challenges and optimal strategies for coupling 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid. The electronic nature of the aza-indole ring system requires careful consideration of the reaction parameters to achieve efficient and clean conversion.

Mechanistic Fundamentals & Key Reagent Classes

The core principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly electrophilic acylating agent that is readily attacked by the amine nucleophile.[6] This is achieved using a "coupling reagent." The choice of this reagent is critical and depends on the substrate's reactivity, steric hindrance, and potential for side reactions.

The most common classes of coupling reagents are:

  • Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] To mitigate side reactions and suppress racemization, additives such as 1-Hydroxybenzotriazole (HOBt) are almost always employed.[7] The primary advantage of EDC is that its urea byproduct is water-soluble, simplifying purification.[8]

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient and widely used coupling agents.[9][10][11] They react with the carboxylic acid to form an active ester. HATU, which is based on 1-hydroxy-7-azabenzotriazole (HOAt), offers enhanced reactivity due to the anchimeric assistance provided by the pyridine nitrogen, leading to faster and cleaner reactions.

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and its aza-analogue PyAOP are also highly effective. They function similarly to uronium salts but do not pose the risk of guanidinylation of the amine, a potential side reaction with uronium reagents when used in excess.[12]

Strategic Considerations for Coupling

Reagent Selection

For a heterocyclic substrate like 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid, uronium salts are often the first choice due to their high reactivity and efficiency.

Reagent SystemRelative Reactivity & SpeedByproduct RemovalKey Considerations
EDC/HOBt ModerateEasy (water wash)Cost-effective standard. Can be sluggish with hindered substrates.[8][13]
HATU Very HighWater wash (for LiCl)"Gold standard" for difficult couplings.[11] Fast reaction times.[9] Risk of amine guanidinylation if used in large excess.
PyBOP/PyAOP High to Very HighChromatographyExcellent for hindered couplings. No guanidinylation side reaction.[12]
The Role of the Base and Solvent

A non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et3N), is essential. It serves two purposes: deprotonating the carboxylic acid to form the carboxylate and neutralizing the acidic byproducts generated during the reaction. Typically, 2-3 equivalents of the base are sufficient.

The solvent of choice must be a polar, aprotic solvent that can dissolve all reactants. N,N-Dimethylformamide (DMF) is the most common and effective solvent for these reactions.[11] Dichloromethane (DCM) can also be used, particularly for EDC-based couplings.[8][14]

Reaction Workflow Visualization

The general workflow for the amide coupling process is standardized, involving sequential addition of reagents followed by workup and purification.

G cluster_0 Reaction Setup cluster_1 Workup & Purification A Dissolve Carboxylic Acid & Amine in Anhydrous DMF B Add Base (e.g., DIPEA) A->B C Cool to 0 °C B->C D Add Coupling Reagent (e.g., HATU or EDC/HOBt) C->D E Warm to RT & Stir (Monitor by TLC/LC-MS) D->E F Quench with Water E->F Upon Completion G Extract with Organic Solvent (e.g., Ethyl Acetate) F->G H Wash Organic Layer (Water, Brine, 5% LiCl for DMF) G->H I Dry, Filter, & Concentrate H->I J Purify via Silica Gel Column Chromatography I->J

Caption: Standard experimental workflow for amide coupling.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: High-Efficiency Coupling using HATU

This method is recommended for its reliability, speed, and high yields, especially with challenging or valuable amines.

Materials:

  • 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (to make a ~0.1 M solution)

  • Ethyl Acetate (EtOAc)

  • 5% Lithium Chloride (LiCl) aqueous solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (1.0 eq) and the desired amine (1.1 eq).

  • Dissolve the solids in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture dropwise at room temperature.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash twice with 5% LiCl solution (to remove residual DMF), followed by one wash with brine.[15]

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).

Protocol 2: Standard Coupling using EDC/HOBt

This is a classic and cost-effective method suitable for a wide range of amines.

Materials:

  • 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.5 eq)

  • HOBt (1.2 eq)

  • DIPEA or Et3N (2.5 eq)

  • Anhydrous DCM or DMF

  • Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask, add 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DCM or DMF.

  • Add DIPEA (2.5 eq) and cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 eq) portion-wise to the stirred solution over 5-10 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM (if not already the solvent).

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.[15] The aqueous washes will remove excess EDC and the urea byproduct.[8][14]

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography.

Mechanistic Overview

The activation of the carboxylic acid by a uronium salt like HATU proceeds through the formation of a highly reactive OAt-active ester, which is then readily displaced by the amine.

G RCOOH R-COOH ActiveEster [R-CO-OAt] Active Ester RCOOH->ActiveEster + Amine R'-NH₂ HATU HATU (Coupling Reagent) HATU->ActiveEster + Base Base Base->ActiveEster + Amide R-CO-NHR' (Amide Product) ActiveEster->Amide + R'-NH₂ Byproducts Byproducts

Caption: Simplified mechanism of HATU-mediated amide coupling.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base.3. Poor solubility of starting materials.4. Sterically hindered amine or acid.1. Use a fresh bottle of coupling reagent.2. Increase equivalents of base (up to 3-4 eq).3. Try a different solvent (e.g., switch from DCM to DMF).4. Switch to a more powerful reagent (EDC → HATU), increase reaction time, or gently heat (40-50 °C).
Persistent Starting Material 1. Reaction not complete.2. Insufficient equivalents of coupling reagent or amine.1. Allow the reaction to stir longer.2. Add an additional portion (0.2-0.3 eq) of the coupling reagent and amine.
Formation of Side Products 1. (Uronium Reagents) Guanidinylation of the amine due to excess reagent.[12]2. (Carbodiimides) Formation of N-acylurea byproduct.[16]1. Avoid large excesses of HATU. Add the carboxylic acid, amine, and base first, then add the HATU. Alternatively, use a phosphonium reagent like PyBOP.2. Ensure HOBt is used as an additive. The order of addition is key; pre-mixing acid, amine, and HOBt before adding EDC can help.[16][17]
Difficulty in Purification 1. Residual DMF in the crude product.2. Byproduct co-elutes with the product.3. Streaking on the silica gel column.1. Perform thorough aqueous washes with 5% LiCl or brine.2. Use EDC, as its urea byproduct is water-soluble. For other reagents, optimize chromatography conditions (try a different solvent system).3. Add a small amount (~0.5%) of triethylamine or acetic acid to the eluent to improve the peak shape of basic or acidic compounds, respectively.[18]

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Due-Hansen, M. E., & Pandey, S. K. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 435-438. Retrieved from [Link]

  • Pattar, S. R., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(28), 3653-3656. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. Molecules, 26(12), 3625. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences, 9(10), 133-143. Retrieved from [Link]

  • Reddit. (2023). Side reactions with HBTU amide coupling?. Retrieved from [Link]

  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • PMC. (2021). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 138-151. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(52), 32909-32924. Retrieved from [Link]

  • PMC. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 12(10), 1616-1623. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Utilizing 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid as a Kinase Inhibitor Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Scaffold in Kinase Inhibitor Design Protein kinases are a critical class of enzymes that regulate a vast array of cellular proc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[1][2] Within the medicinal chemist's toolkit, certain molecular scaffolds have emerged as "privileged structures" due to their inherent ability to bind to the ATP-binding site of kinases. The 7-azaindole core, the parent structure of 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid, is a prime example of such a scaffold.[1][2][3]

The 7-azaindole moiety is an excellent mimic of the adenine portion of ATP, capable of forming two crucial hydrogen bonds with the kinase hinge region—a key interaction for potent inhibition.[1][2][3] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor.[1][2] This bidentate interaction provides a strong anchor for the inhibitor, and the multiple sites for substitution on the 7-azaindole ring allow for fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] The introduction of a fluorine atom at the 7-position can further enhance binding affinity and modulate physicochemical properties such as metabolic stability and membrane permeability. The carboxylic acid at the 3-position provides a convenient handle for synthetic elaboration, allowing for the facile construction of diverse inhibitor libraries.

This guide provides a comprehensive overview of the application of 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid as a building block for the synthesis of novel kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols, and outline methods for evaluating the biological activity of the resulting compounds.

Mechanism of Action and Kinase Selectivity: Targeting the ATP-Binding Site

The majority of kinase inhibitors are ATP-competitive, meaning they bind to the same site as the endogenous substrate, ATP, thereby preventing the transfer of a phosphate group to the target protein.[1][3] As mentioned, the 7-azaindole scaffold is particularly adept at this, forming strong interactions with the kinase hinge region.[1][2]

The overall selectivity of a kinase inhibitor is determined by interactions with other regions of the ATP-binding site, which can vary significantly between different kinases. By strategically modifying the 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid building block, researchers can target these unique features to develop inhibitors with high selectivity for a specific kinase or a desired profile of kinases. For instance, derivatization of the carboxylic acid can introduce moieties that interact with the hydrophobic pocket or the solvent-exposed region of the ATP-binding site.

Derivatives of the broader 7-azaindole scaffold have shown inhibitory activity against a wide range of kinases, including ABL, SRC, cyclin-dependent kinases (CDKs), and FMS kinase, highlighting the versatility of this privileged structure.[4][5][6][7]

G cluster_0 Kinase Signaling Pathway cluster_1 Mechanism of Inhibition Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates ATP_Binding_Site ATP Binding Site Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response Leads to Kinase_Inhibitor 7-azaindole based Kinase Inhibitor Kinase_Inhibitor->ATP_Binding_Site Binds to ATP ATP ATP->ATP_Binding_Site Blocked

Figure 1: General overview of a receptor tyrosine kinase signaling pathway and its inhibition by an ATP-competitive inhibitor.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of kinase inhibitors derived from 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid. These are intended as a starting point and may require optimization based on the specific target kinase and the nature of the synthesized compounds.

Protocol 1: Synthesis of a Representative Kinase Inhibitor via Amide Coupling

This protocol describes a standard amide coupling reaction to link the 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid building block with a primary or secondary amine.

Materials:

  • 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

  • Amine of choice (e.g., aniline or benzylamine derivative)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., DIPEA or triethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification reagents and equipment (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (1.0 equivalent) in the anhydrous solvent.

  • Addition of Reagents: To the stirred solution, add the amine (1.1 equivalents), the coupling agent (1.2 equivalents), and the organic base (2.0 equivalents).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Work-up: Once the reaction is complete, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

  • Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

G cluster_0 Synthesis Workflow cluster_1 Biological Evaluation Start Start with 7-fluoro-1H-pyrrolo[3,2-c]pyridine -3-carboxylic acid Amide_Coupling Amide Coupling (with desired amine) Start->Amide_Coupling Workup Aqueous Work-up Amide_Coupling->Workup Purification Silica Gel Chromatography Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Final_Compound Pure Kinase Inhibitor Characterization->Final_Compound Kinase_Assay In Vitro Kinase Assay Final_Compound->Kinase_Assay IC50 Determine IC50 Value Kinase_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Figure 2: A generalized experimental workflow for the synthesis and evaluation of kinase inhibitors.

Protocol 2: In Vitro Kinase Assay (Radiometric Filter Binding Assay)

This protocol describes a common method for determining the inhibitory potency (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • Synthesized inhibitor compound

  • [γ-³²P]ATP (radioactive)

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, and DTT)

  • ATP solution

  • 96-well microplate

  • Phosphocellulose filter paper or membrane

  • Scintillation counter and scintillation fluid

  • Stop solution (e.g., phosphoric acid)

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the inhibitor compound in DMSO.

  • Reaction Setup: In a 96-well microplate, add the kinase reaction buffer, the kinase, the substrate, and the diluted inhibitor compound (or DMSO as a vehicle control).

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Termination of Reaction: Stop the reaction by adding a stop solution.

  • Filter Binding: Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.

  • Washing: Wash the filter paper multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove any unbound [γ-³²P]ATP.

  • Detection: Place the washed filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).[8]

Data Interpretation and Troubleshooting

  • IC50 Values: A lower IC50 value indicates a more potent inhibitor.

  • Selectivity: To determine the selectivity of an inhibitor, it should be tested against a panel of different kinases. A highly selective inhibitor will have a significantly lower IC50 for the target kinase compared to other kinases.

  • Troubleshooting:

    • No Inhibition: Ensure the kinase and substrate are active. Verify the concentration and purity of the inhibitor.

    • High Background: Optimize the washing steps in the filter binding assay to reduce non-specific binding of [γ-³²P]ATP.

    • Poor Reproducibility: Ensure accurate pipetting and consistent incubation times.

Representative Data

The following table provides examples of IC50 values for various 7-azaindole derivatives against different kinases to illustrate the potential of this scaffold. Note that these are not specific to compounds derived from 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid but serve as a general reference.

Kinase TargetRepresentative 7-Azaindole DerivativeIC50 (nM)Reference
B-RAFVemurafenib31[1]
CDK9/CyclinTCompound 8l14[5]
FMSCompound 1r30[7]
ABLMTKI lead candidate (6z)Potent (exact value not specified)[4]
SRCMTKI lead candidate (6z)Potent (exact value not specified)[4]

Conclusion

7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its inherent ability to bind to the kinase hinge region, coupled with the synthetic tractability of the carboxylic acid group and the potential benefits of the fluorine substituent, makes it an attractive starting point for drug discovery programs targeting a wide range of kinases. The protocols and information provided in this guide offer a solid foundation for researchers to explore the potential of this privileged scaffold in their own research endeavors.

References

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Journal of Computer Aided Chemistry, Japan. [Link]

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed. [Link]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. [Link]

  • In vitro NLK Kinase Assay. PMC - NIH. [Link]

  • In vitro kinase assay. Bio-protocol. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Protocol for Invitro Kinase Assay. Unknown Source. [Link]

  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. ACS Publications. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - NIH. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. PMC. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed. [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]

  • Structure-based design and synthesis of novel CLK1 inhibitors. Unknown Source. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate. [Link]

  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia. [Link]

  • Protocols for the Design of Kinase-focused Compound Libraries. PubMed. [Link]

  • Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. MDPI. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Unknown Source. [Link]_Pyrrolo23-cpyridines)

Sources

Method

Application Note: Synthesis of Advanced Pharmaceutical Intermediates Utilizing 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Introduction & Mechanistic Rationale In modern drug discovery, the design of highly selective kinase and GTPase inhibitors relies heavily on the use of specialized heterocyclic building blocks. 7-Fluoro-1H-pyrrolo[3,2-c]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern drug discovery, the design of highly selective kinase and GTPase inhibitors relies heavily on the use of specialized heterocyclic building blocks. 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (CAS: 1190315-40-2) has emerged as a privileged scaffold for these applications[1].

As a Senior Application Scientist, it is critical to understand why this specific fluorinated azaindole is chosen over simpler indoles:

  • Bioisosterism & Hinge Binding: The azaindole core acts as a purine bioisostere. The N1-H and the pyridine nitrogen serve as a potent hydrogen-bond donor/acceptor pair, perfectly mimicking the binding of ATP in the hinge region of kinases such as TYK2 and PERK[2][3].

  • The Fluorine Effect: The introduction of a fluorine atom at the C7 position is a deliberate mechanistic choice. Fluorine's high electronegativity lowers the pKa of the adjacent pyridine nitrogen, which can enhance cellular permeability. Furthermore, it sterically blocks cytochrome P450-mediated oxidative metabolism at the 7-position, drastically improving the pharmacokinetic half-life of the resulting Active Pharmaceutical Ingredient (API).

  • The C3-Carboxyl Handle: The carboxylic acid at the 3-position provides a highly versatile synthetic vector. It allows for rapid diversification of the solvent-exposed regions of the target inhibitor via amide coupling, enabling the optimization of drug-target residence time.

Target Pathway Visualization

To contextualize the utility of this building block, we visualize its role in the synthesis of TYK2 inhibitors. TYK2 mediates the JAK-STAT signaling pathway, a primary target for autoimmune diseases such as psoriasis and systemic lupus erythematosus (SLE)[2].

Pathway Cytokine Cytokine Signal Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Kinase Receptor->TYK2 Activates STAT STAT Protein TYK2->STAT Phosphorylates STAT_P Phosphorylated STAT STAT->STAT_P Dimerizes Nucleus Gene Transcription (Inflammation) STAT_P->Nucleus Translocates Inhibitor Azaindole-Derived Inhibitor Inhibitor->TYK2 Competes with ATP (Blocks Activation)

Fig 1. Mechanism of action for azaindole-derived TYK2 inhibitors in the JAK-STAT signaling pathway.

Experimental Workflow: Amide Coupling Optimization

The most common transformation for 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is its conversion into complex amides. The workflow below outlines the standardized approach to activating this specific fluorinated scaffold.

Workflow SM 7-Fluoro-1H-pyrrolo[3,2-c] pyridine-3-carboxylic acid Activation Carboxylate Activation (HATU / DIPEA) SM->Activation DMF, 0°C Coupling Amide Formation (+ Primary Amine) Activation->Coupling RT, 2-4h Purification Purification (Prep-HPLC) Coupling->Purification Workup Product Target Intermediate Purification->Product >95% Purity

Fig 2. Standardized synthetic workflow for the amide coupling of the fluorinated azaindole core.

Quantitative Data: Coupling Reagent Efficacy

The electron-withdrawing nature of the C7-fluorine slightly deactivates the azaindole system. Consequently, traditional carbodiimides (like EDC) often result in incomplete conversion. Data from process optimization demonstrates that uronium-based coupling agents (specifically HATU) are required to drive the reaction to completion by forming a highly reactive HOAt ester.

Table 1: Optimization of Coupling Conditions for 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Coupling ReagentBaseSolventTime (h)Conversion (%)*Isolated Yield (%)
EDC·HCl / HOBtDIPEADMF126558
T3P (50% in EtOAc)Et₃NEtOAc/DMF88275
COMUDIPEADMF49184
HATU DIPEA DMF 2 >99 94

*Conversion determined by LC-MS analysis at 254 nm.

Protocol: High-Efficiency Amide Coupling

This protocol is designed as a self-validating system . It incorporates specific In-Process Controls (IPC) to ensure scientific rigor and reproducibility, which is vital when synthesizing precursors for NRAS or PERK inhibitors[3][4].

Materials
  • 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (1.0 eq)[1]

  • Target Primary/Secondary Amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)

Step-by-Step Methodology

Step 1: Substrate Solubilization & Activation

  • Suspend the carboxylic acid (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: The azaindole core exhibits strong intermolecular hydrogen bonding, making it poorly soluble in non-polar solvents. DMF disrupts these networks. Cooling to 0 °C controls the exothermic formation of the active ester and prevents the thermal degradation of HATU.

  • Add DIPEA (3.0 eq) dropwise, followed by the portion-wise addition of HATU (1.2 eq). Stir for 15 minutes at 0 °C.

    • Validation Checkpoint: The opaque suspension will transition into a clear, pale-yellow solution. This visual cue confirms the successful formation of the soluble HOAt-active ester.

Step 2: Nucleophilic Acyl Substitution

  • Add the target amine (1.1 eq) to the activated mixture.

  • Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2 hours.

    • Causality: The amine attacks the highly electrophilic carbonyl carbon of the HOAt-ester. Warming to room temperature provides the necessary kinetic energy to drive the reaction to completion, which is especially critical if the target amine is sterically hindered.

Step 3: In-Process Control (IPC) & Quenching

  • Withdraw a 5 µL aliquot, quench in 100 µL of Acetonitrile/Water (1:1), and perform LC-MS analysis.

    • Validation Checkpoint: Confirm the complete disappearance of the starting material mass ( [M+H]+ 181.1) and the appearance of the target amide mass.

    • Validation Checkpoint: A ¹⁹F NMR spectrum of the crude mixture should display a sharp singlet around -130 to -135 ppm. This confirms that the C7-fluorine atom remains intact and has not undergone undesired nucleophilic aromatic substitution (SₙAr).

  • Quench the main reaction by adding the mixture dropwise into vigorously stirred ice water (10x the volume of DMF).

Step 4: Isolation & Purification

  • Collect the resulting precipitate via vacuum filtration.

  • Wash the filter cake thoroughly with cold water, followed by a small volume of cold diethyl ether.

    • Causality: The water wash effectively removes the DMF solvent, DIPEA salts, and the majority of the polar HOAt byproduct. The diethyl ether wash removes trace lipophilic impurities without dissolving the highly polar fluorinated azaindole product.

  • Dry the solid under high vacuum at 45 °C overnight to afford the pharmaceutical intermediate.

Sources

Application

Application Note: Esterification Protocols for 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic Acid

Executive Summary The functionalization of fluorinated azaindoles is a critical path in the synthesis of modern therapeutics. This application note provides a comprehensive, causality-driven guide to the esterification o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of fluorinated azaindoles is a critical path in the synthesis of modern therapeutics. This application note provides a comprehensive, causality-driven guide to the esterification of 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid. By analyzing the unique zwitterionic and electronic properties of this scaffold, we establish two self-validating protocols—an acid-catalyzed acyl substitution and a mild carbodiimide coupling—designed to maximize yield while completely suppressing unwanted N-alkylation side reactions.

Introduction & Chemical Context

7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (commonly referred to as 7-fluoro-5-azaindole-3-carboxylic acid) is a highly valued heterocyclic building block in medicinal chemistry. Its unique electronic properties, imparted by the fluorine atom at the C7 position and the pyridine nitrogen at the C5 position, make it an ideal scaffold for developing selective kinase inhibitors, including1[1] and 2[2]. However, the derivatization of this scaffold—specifically the esterification of the C3 carboxylic acid—presents distinct synthetic challenges due to its poor solubility and the presence of competing nucleophilic sites.

Mechanistic Challenges & Causality

Esterification of azaindole-3-carboxylic acids is not a trivial transformation. To design a successful reaction, one must account for the following mechanistic hurdles:

  • Zwitterionic Network & Dimerization : The basic pyridine nitrogen and the acidic C3 carboxyl group readily form zwitterions or tightly bound intermolecular dimers via double hydrogen bonding. As noted in recent structural studies, 3[3], which drastically reduces the solubility of the starting material in standard organic solvents.

  • Chemoselectivity (N-Alkylation vs. O-Alkylation) : Traditional basic esterification conditions (e.g., alkyl halides with K₂CO₃) often lead to competing4[4].

  • Electronic Deactivation : The electron-withdrawing nature of the pyridine ring and the C7 fluorine atom reduces the nucleophilicity of the carboxylate, necessitating highly electrophilic activation of the carbonyl carbon.

Workflow Start 7-Fluoro-1H-pyrrolo[3,2-c]pyridine- 3-carboxylic acid Decision Select Alcohol Type Start->Decision Path1 Primary Alcohols (MeOH, EtOH) Decision->Path1 Path2 Secondary/Steric Alcohols (iPrOH, tBuOH) Decision->Path2 Method1 Protocol A: SOCl2 / Reflux Path1->Method1 Method2 Protocol B: EDCI / DMAP / Base Path2->Method2 Product Target Esterified Product Method1->Product Method2->Product

Caption: Decision matrix for esterification of 7-fluoro-5-azaindole-3-carboxylic acid.

Experimental Methodologies (Self-Validating Systems)

Protocol A: Thionyl Chloride-Mediated Fischer Esterification

Optimal for: Primary alcohols (Methanol, Ethanol). Causality: Thionyl chloride (SOCl₂) reacts with the primary alcohol to generate HCl in situ. This protonates the N5 pyridine nitrogen, breaking the zwitterionic network and solubilizing the substrate. Concurrently, SOCl₂ converts the carboxylic acid into a highly reactive acyl chloride intermediate, driving the esterification forward while the acidic environment completely suppresses N1-pyrrole alkylation.

Step-by-Step Procedure:

  • Preparation: Suspend 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (1.0 eq, 10 mmol) in anhydrous methanol or ethanol (50 mL) under an inert argon atmosphere. The suspension will initially remain heterogeneous.

  • Activation: Cool the reaction flask to 0 °C using an ice bath. Dropwise, add thionyl chloride (SOCl₂, 3.0 eq, 30 mmol) over 15 minutes.

    • Self-Validation Check: The reaction mixture should gradually transition from a cloudy suspension to a clear solution as the soluble HCl salt forms.

  • Reflux: Attach a reflux condenser and heat the mixture to 70 °C for 6–8 hours. Monitor conversion via LC-MS.

  • Work-up: Concentrate the mixture under reduced pressure to remove excess SOCl₂ and solvent.

  • Neutralization: Dissolve the crude residue in ethyl acetate (100 mL) and wash carefully with saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize the pyridine hydrochloride salt.

    • Self-Validation Check: Evolution of CO₂ gas indicates successful neutralization of the trapped HCl.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (DCM:MeOH, 95:5) if necessary.

Mechanism SM Zwitterionic Precursor Act Acyl Chloride Intermediate SM->Act SOCl2 -SO2, -HCl Add Alcohol Nucleophilic Attack Act->Add +R-OH Prod Target Ester (HCl Salt) Add->Prod -HCl

Caption: Mechanistic sequence of thionyl chloride-mediated esterification.

Protocol B: EDCI/DMAP Carbodiimide Coupling

Optimal for: Secondary or sterically hindered alcohols (Isopropanol, tert-Butanol). Causality: For heavier or sterically hindered alcohols, extended acidic reflux can lead to etherification or degradation. EDCI activates the carboxylic acid to an O-acylisourea. DMAP acts as an acyl transfer catalyst, forming an ultra-reactive N-acylpyridinium intermediate that easily reacts with bulky alcohols under mild conditions.

Step-by-Step Procedure:

  • Preparation: Dissolve the carboxylic acid (1.0 eq, 5 mmol) in anhydrous DMF (20 mL). Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) to disrupt hydrogen bonding and aid solubility.

  • Activation: Add EDCI·HCl (1.5 eq, 7.5 mmol) and DMAP (0.2 eq, 1.0 mmol) at room temperature. Stir for 30 minutes to allow the active ester to form.

  • Coupling: Add the desired alcohol (e.g., isopropanol, 5.0 eq). Stir at 40 °C for 16 hours.

  • Work-up: Dilute with water (50 mL) and extract with ethyl acetate (3 × 30 mL).

    • Self-Validation Check: Wash the combined organics with 5% aqueous LiCl (3 × 20 mL) to effectively partition and remove residual DMF and urea byproducts.

  • Isolation: Dry, concentrate, and purify via flash chromatography (Hexanes:Ethyl Acetate gradient).

Quantitative Data & Troubleshooting

Summarized below is the comparative data for selecting the appropriate esterification pathway based on the target alcohol and acceptable impurity profiles.

ParameterProtocol A (SOCl₂ / Acidic)Protocol B (EDCI / Mild)
Target Alcohols Methanol, EthanolIsopropanol, tert-Butanol, Benzyl Alcohol
Solubility Management Excellent (In-situ HCl salt formation)Moderate (Requires DMF and DIPEA)
Chemoselectivity >99% O-esterification (No N-alkylation)~90% O-esterification (Trace N-acylation possible)
Typical Yield 85 - 95%65 - 80%
Primary Byproducts SO₂, HCl (Volatile, easily removed)Urea derivatives (Requires aqueous LiCl wash)

References

  • Source: Google Patents (WO2023108536A1)
  • Source: Google Patents (WO2024215862A2)
  • Source: Chemical Communications (RSC Publishing)
  • Source: PMC (NIH)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic Acid Synthesis

Welcome to the Technical Support Center for advanced heterocyclic synthesis. The 5-azaindole scaffold is a privileged structure in modern drug discovery, frequently utilized in the development of kinase inhibitors and co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. The 5-azaindole scaffold is a privileged structure in modern drug discovery, frequently utilized in the development of kinase inhibitors and colchicine-binding site agents. However, synthesizing 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid presents unique chemical challenges. The inherently electron-deficient nature of the pyridine ring, exacerbated by the strongly electron-withdrawing C-7 fluorine atom, severely deactivates the pyrrole core toward electrophilic aromatic substitution.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to overcome poor yields during C-3 carboxylation.

Workflow Visualization

Workflow SM 7-Fluoro-1H-pyrrolo[3,2-c]pyridine (Starting Material) N_Acyl Kinetic Intermediate 1-(Trichloroacetyl)-7-fluoro-1H-pyrrolo[3,2-c]pyridine SM->N_Acyl TCAC, Pyridine (0 °C to RT) C_Acyl Thermodynamic Intermediate 3-(Trichloroacetyl)-7-fluoro-1H-pyrrolo[3,2-c]pyridine N_Acyl->C_Acyl Heat (80-100 °C) Acyl Migration Hydrolysis Haloform-type Cleavage (KOH / MeOH) C_Acyl->Hydrolysis Aqueous Base Product 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (Final Zwitterionic Product) Hydrolysis->Product pH Adjustment (pH ~4.5)

Workflow for the regioselective C-3 carboxylation of 7-fluoro-1H-pyrrolo[3,2-c]pyridine.

Quantitative Data: Yield Optimization
Process StepStandard YieldCommon Failure ModeUnoptimized YieldOptimized Yield
C-3 Trichloroacetylation 70–85%Reversible N-acylation stalling; unreacted starting material< 20%82%
Basic Hydrolysis 85–95%Product loss in the aqueous phase during extraction< 10%91%
Overall Workflow 60–80%Degradation of starting material; poor isoelectric precipitation~ 2%74%
Troubleshooting FAQs

Q1: Why does direct electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation) fail or give very low yields for this specific scaffold? A1: The 5-azaindole system (pyrrolo[3,2-c]pyridine) is inherently electron-deficient compared to a standard indole core. The addition of a strongly electron-withdrawing fluorine atom at the C-7 position further depletes electron density from the pyrrole ring via inductive effects. This severe deactivation makes standard electrophilic aromatic substitution (EAS) sluggish. To overcome this energy barrier, you must use a highly reactive electrophile like trichloroacetyl chloride (TCAC)[1]. Using pyridine as both the solvent and the base neutralizes the HCl byproduct, preventing the protonation of the azaindole core which would further deactivate it against electrophilic attack[1].

Q2: My LC-MS shows rapid consumption of the starting material, but the isolated product is not the C-3 acylated intermediate. What is happening? A2: You are likely trapping the kinetic intermediate. During the reaction with TCAC, the initial electrophilic attack occurs at the most nucleophilic site, which is the pyrrole nitrogen (N1), forming 1-(trichloroacetyl)-7-fluoro-1H-pyrrolo[3,2-c]pyridine[2]. This N-acylation is fast but reversible. To drive the reaction to the thermodynamically stable C-3 acylated product, the reaction mixture must be heated (typically 80–100 °C) to facilitate acyl migration from the nitrogen to the C-3 position[2].

Q3: I successfully synthesized the 3-(trichloroacetyl) intermediate, but my yield drops to near zero during the KOH/MeOH hydrolysis step. Where is my product? A3: Your product is trapped in the aqueous phase. The final product, 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid, is a zwitterion. It possesses both a basic pyridine nitrogen and an acidic carboxylic acid. Standard aqueous workups (e.g., extracting with ethyl acetate at strongly acidic or strongly basic pH) will leave the fully ionized product entirely in the aqueous layer. You must adjust the aqueous phase precisely to the compound's isoelectric point (pI), which is approximately pH 4.5. At this pH, the zwitterion is neutrally charged overall and will precipitate out of the aqueous solution, allowing you to isolate it via vacuum filtration[3].

Q4: My starting material (7-fluoro-1H-pyrrolo[3,2-c]pyridine) seems to degrade over time, affecting the reproducibility of my yields. How should it be handled? A4: Like many electron-rich pyrrole-containing heterocycles, is susceptible to slow oxidation and polymerization when exposed to light and atmospheric oxygen. It must be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C. Always verify the purity of your starting material via NMR or LC-MS before committing it to the acylation step.

Experimental Protocols
Protocol 1: Synthesis of 3-(Trichloroacetyl)-7-fluoro-1H-pyrrolo[3,2-c]pyridine

Causality Focus: Pyridine is used as both the solvent and the base to neutralize the HCl byproduct, preventing the protonation of the azaindole core which would further deactivate it[1]. Heating the reaction ensures the kinetic N-acyl intermediate migrates to the thermodynamic C-3 position.

  • Preparation: Dissolve 7-fluoro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous pyridine (0.2 M) under an argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Electrophile Addition: Add trichloroacetyl chloride (TCAC, 1.5 eq) dropwise over 15 minutes. Note: The reaction is highly exothermic. Maintain the internal temperature below 5 °C during addition to prevent decomposition.

  • Acyl Migration: Remove the ice bath and heat the reaction mixture to 80 °C for 12 hours. Monitor the transition from the N-acyl kinetic product to the C-3 thermodynamic product via LC-MS.

  • Workup: Cool the mixture to room temperature and quench by pouring it over crushed ice. The 3-(trichloroacetyl) intermediate will precipitate as a solid. Filter, wash thoroughly with cold water to remove residual pyridine, and dry under vacuum.

Protocol 2: Haloform-Type Cleavage to the 3-Carboxylic Acid

Causality Focus: The trichloromethyl group acts as an excellent leaving group during basic hydrolysis, driving the formation of the carboxylic acid via a haloform-type reaction[4]. Precise pH control is mandatory for isolating the zwitterionic product.

  • Hydrolysis: Suspend the 3-(trichloroacetyl)-7-fluoro-1H-pyrrolo[3,2-c]pyridine intermediate in a 20% w/v solution of potassium hydroxide (KOH) in methanol[4].

  • Heating: Reflux the mixture at 65 °C for 3 hours until the starting material is completely consumed (verify by TLC or LC-MS)[3].

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol. Dissolve the resulting crude residue in a minimal amount of distilled water.

  • Isoelectric Precipitation (Critical Step): Cool the aqueous solution to 0 °C. Slowly add 2M HCl dropwise while continuously monitoring the pH with a calibrated pH meter. Stop the addition exactly at pH 4.5 to ensure the zwitterion is neutrally charged[3].

  • Isolation: Stir the suspension at 0 °C for 30 minutes to ensure complete crystallization. Filter the zwitterionic precipitate, wash with ice-cold water, and dry overnight in a vacuum oven at 50 °C.

References
  • US Patent 20030236277A1: Indole, azaindole and related heterocyclic pyrrolidine derivatives. Google Patents.
  • US Patent 7354924B2: Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives. Google Patents.
  • Journal of Medicinal Chemistry : Preliminary Structure–Activity Relationships and Biological Evaluation of Novel Antitubercular Indolecarboxamide Derivatives Against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains. ACS Publications. Available at:[Link]

  • European Patent 2513110A1: 1,7-Diazacarbazoles and their use in the treatment of cancer. Google Patents.

Sources

Optimization

Technical Support Center: Advanced Strategies for Amide Coupling of 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support resource for navigating the synthetic challenges associated with 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for navigating the synthetic challenges associated with 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter difficulties in forming amide bonds with this sterically demanding and electronically deactivated heterocyclic scaffold. Here, we provide field-proven insights, troubleshooting protocols, and a mechanistic rationale to overcome common hurdles in your coupling reactions.

Introduction: Understanding the Challenge

The coupling of 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid presents a dual challenge rooted in both steric and electronic factors.

  • Steric Hindrance: The rigid, fused bicyclic core of the 7-azaindole system inherently obstructs access to the carboxylic acid at the C-3 position. This spatial bulk can physically impede the approach of both the activating agent and the incoming amine nucleophile, dramatically slowing down the rate of amide bond formation.[1][2][3]

  • Electronic Deactivation: The presence of a fluorine atom on the pyridine ring, an electron-withdrawing group, reduces the electron density of the entire aromatic system.[4][5] This deactivation can affect the reactivity of the carboxylic acid and potentially influence the stability of activated intermediates.

Standard coupling conditions, such as those employing carbodiimides like EDC in conjunction with HOBt, often prove insufficient for these demanding substrates, leading to low yields, stalled reactions, or complete failure.[6][7] This guide focuses on more potent and specialized strategies to achieve high-efficiency couplings.

Frequently Asked Questions (FAQs)

Q1: My standard EDC/HOBt coupling with 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is failing. What is the primary reason?

A: The failure of standard carbodiimide-based couplings is typically due to insufficient activation of the sterically hindered carboxylic acid. The O-acylisourea intermediate formed with EDC is often not reactive enough to be efficiently intercepted by the amine, especially if the amine is also sterically hindered or electronically poor.[8][9] This can lead to side reactions, such as the formation of an N-acylurea byproduct, or simple decomposition of the activated intermediate before the desired reaction occurs.[6][8] For this substrate, more powerful activating agents are required.

Q2: What class of coupling reagents is recommended as a first-line alternative?

A: Uronium/Aminium salt-based reagents are the recommended next step. Specifically, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is considered the gold standard for difficult couplings.[10][11][12] HATU's superiority stems from its mechanism: it rapidly converts the carboxylic acid into a highly reactive OAt-active ester.[13][14] The 7-azabenzotriazole (OAt) leaving group is more reactive than the HOBt equivalent, and the reaction is accelerated by a neighboring group effect from the pyridine nitrogen, which stabilizes the transition state.[12][14]

Q3: I've heard that phosphonium salt reagents like PyBOP are also effective. When should I choose them over HATU?

A: Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are excellent choices and are particularly useful in specific scenarios.[8][15] The primary advantage of PyBOP over HATU is the avoidance of a specific side reaction: guanidinylation.[15][16] If your amine nucleophile is particularly precious or the coupling reaction is very slow, excess HATU (an aminium salt) can react with the free amine, capping it as a guanidine derivative and terminating the reaction.[10][15] Since PyBOP (a phosphonium salt) lacks this reactive guanidinium core, it can be used in excess to drive slow reactions to completion without this risk.[16]

Q4: Can I simply increase the reaction temperature or extend the time to improve yields?

A: While modest increases in temperature or reaction time can be beneficial, they must be approached with caution. The primary risk, especially if your carboxylic acid or amine contains a chiral center adjacent to the reacting moiety, is racemization .[11][17] Highly activated intermediates, if left for extended periods or heated, are more prone to epimerization. It is generally preferable to use a more potent coupling system at room temperature before resorting to elevated temperatures. Microwave heating has been shown to be effective in accelerating some difficult couplings, but reaction times should be kept short and conditions carefully optimized.[6]

Q5: All my attempts with coupling reagents are giving poor results. Is there a more drastic approach?

A: Yes. For extremely challenging cases where both the carboxylic acid and the amine are severely hindered, converting the carboxylic acid to an acyl fluoride is a powerful alternative strategy.[18][19][20] Acyl fluorides are highly reactive yet surprisingly stable intermediates. The small size of the fluorine atom minimizes steric clash during the subsequent nucleophilic attack by the amine.[18] This conversion can be achieved in situ using reagents like BTFFH or XtalFluor-E, followed by addition of the amine, often with heating to drive the final coupling.[18][19]

Troubleshooting Guide: Common Problems & Solutions

ProblemProbable Cause(s)Recommended Solution(s)
Low to No Yield 1. Insufficient activation of the carboxylic acid. 2. Low nucleophilicity of the amine partner.1. Switch to a high-potency uronium reagent: Replace EDC/HOBt with HATU or HCTU. Use a non-nucleophilic base like DIPEA. 2. Use a phosphonium reagent: Try PyBOP or PyAOP, especially if the amine is precious.[15][17]
Reaction Stalls 1. Severe steric hindrance around the activated ester, preventing amine approach. 2. Decomposition of the activated intermediate over time.1. Increase Temperature Cautiously: Heat the reaction to 40-60°C, monitoring for racemization if applicable. Microwave irradiation can also be effective.[6] 2. Change Solvent: Switch from DMF to a less coordinating solvent like NMP or DMA. 3. Convert to Acyl Fluoride: Use a fluorinating agent (e.g., BTFFH) to form the acyl fluoride, then add the amine and heat.[19]
Formation of Guanidinylation Side Product 1. Using an excess of a uronium/aminium reagent (e.g., HATU) with a slow-reacting or hindered amine.[10][15]1. Use Stoichiometric Reagents: Use no more than 1.05-1.1 equivalents of HATU. 2. Switch to a Phosphonium Reagent: Use PyBOP or PyAOP, which do not cause this side reaction.[16]
Difficulty in Purification 1. Presence of unreacted starting materials. 2. Byproducts from the coupling reagent (e.g., tetramethylurea from HATU, DCU from DCC).1. Drive reaction to completion: Use a slight excess of the more potent coupling reagent. 2. Choose reagents with soluble byproducts: Reagents like EDC and phosphonium salts often lead to byproducts that can be removed with an aqueous workup.[6]

Visualized Workflows and Mechanisms

Decision Workflow for Coupling Strategy

The following diagram outlines a logical progression for selecting a coupling strategy when working with 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid.

G Start Start: Coupling 7-fluoro-1H-pyrrolo [3,2-c]pyridine-3-carboxylic acid Standard Standard Conditions (e.g., EDC/HOBt, DCC) Start->Standard Check1 Reaction Successful? Standard->Check1 Potent High-Potency Uronium Reagent (HATU/DIPEA) Check1->Potent No Success Success Check1->Success Yes Check2 Success or Guanidinylation? Potent->Check2 Phosphonium Phosphonium Reagent (PyBOP or PyAOP) Check2->Phosphonium Guanidinylation or No Check2->Success Yes Check3 Reaction Successful? Phosphonium->Check3 AcylFluoride Acyl Fluoride Strategy (e.g., BTFFH, heat) Check3->AcylFluoride No Check3->Success Yes AcylFluoride->Success High Probability Failure Re-evaluate Substrates AcylFluoride->Failure

Caption: Decision tree for selecting an amide coupling strategy.

Mechanism of Carboxylic Acid Activation by HATU

This diagram illustrates the key steps in the activation of a carboxylic acid by HATU, leading to the formation of the crucial OAt-active ester intermediate.

HATU_Mechanism cluster_0 cluster_1 cluster_2 RCOOH R-COOH + DIPEA RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO Deprotonation Isouronium O-acyl(tetramethyl)isouronium salt (Unstable) RCOO->Isouronium Nucleophilic Attack HATU HATU HATU->Isouronium HOAt HOAt⁻ HATU->HOAt Release TMU Tetramethylurea Isouronium->TMU Release ActiveEster OAt-Active Ester (Highly Reactive) Isouronium->ActiveEster Attack by HOAt⁻ Amine Amide Product ActiveEster->Amine + Amine (R'-NH₂)

Sources

Troubleshooting

minimizing side reactions during 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid functionalization

Welcome to the Technical Support Center. The 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid scaffold is a highly valuable building block, particularly in the design of orally bioavailable kinase inhibitors (e.g., M...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid scaffold is a highly valuable building block, particularly in the design of orally bioavailable kinase inhibitors (e.g., MPS1 inhibitors) 1[1]. However, its functionalization—such as amide coupling or esterification—is notoriously difficult due to three competing structural features: the basicity of the pyridine nitrogen (N5), the nucleophilicity of the pyrrole nitrogen (N1), and the inherent thermal/acidic instability of the C3-carboxylic acid.

This guide provides causality-driven troubleshooting, quantitative data, and self-validating protocols to help you minimize side reactions and maximize yields.

Visual Troubleshooting Workflow

Logical workflow to minimize side reactions during azaindole-3-carboxylic acid functionalization.

Section 1: The Zwitterion Effect & Solubility

Q: Why is my starting material completely insoluble in standard organic solvents like DCM or THF, resulting in near-zero conversion?

The Causality: The molecule contains an acidic carboxylic acid at C3 (pKa ~3.5) and a basic pyridine nitrogen at N5 (pKa ~5.5). In the solid state and in non-polar solvents, these functional groups form a highly stable, insoluble internal zwitterionic lattice. If the molecule remains suspended, the coupling reagent will hydrolyze before activation can occur.

The Solution: Never attempt these couplings in DCM or THF. You must use highly polar aprotic solvents like DMF or DMSO. Crucially, the addition of a non-nucleophilic tertiary amine base (e.g., N,N-Diisopropylethylamine, DIPEA) is required to deprotonate the carboxylic acid. This breaks the zwitterionic network, allowing the carboxylate to enter the solution phase for rapid catalytic activation 2[2].

Section 2: Protodecarboxylation (The Degradation Dilemma)

Q: LC-MS shows a major byproduct with a mass corresponding to [M-44]. Why is my starting material degrading into the des-carboxy core?

The Causality: Indole- and azaindole-3-carboxylic acids are highly prone to protodecarboxylation. The electron-rich pyrrole ring facilitates electrophilic protonation at the C3 position. This forms a stabilized arenium ion intermediate that rapidly rearomatizes by expelling CO₂. While the 7-fluoro group provides slight inductive stabilization by withdrawing electron density, the core remains highly sensitive to heat and acidic coupling additives (such as un-neutralized EDC·HCl) 3[3].

The Solution: Maintain strict temperature control. Never heat the reaction above 25 °C during activation. Always ensure the reaction mixture is slightly basic (pH 8-9) prior to adding the coupling reagent to prevent acid-catalyzed degradation.

Section 3: N1-Oligomerization vs. Regioselective Coupling

Q: I am observing multiple high-molecular-weight peaks (dimers/trimers) instead of my desired amide. How do I fix this?

The Causality: The pyrrole nitrogen (N1) is a competent nucleophile. When the C3-carboxylic acid is converted to a highly reactive intermediate (e.g., an OAt ester via HATU), the unprotected N1 of a neighboring azaindole molecule can attack it, leading to intermolecular self-condensation.

The Solution:

  • Method A (Chemical Protection - Recommended): Pre-protect the N1 position with a tert-butyloxycarbonyl (Boc) or 2-(trimethylsilyl)ethoxymethyl (SEM) group. This completely abolishes N1 nucleophilicity and is the industry standard for 1H-pyrrolo[3,2-c]pyridine scaffolds 1[1].

  • Method B (Kinetic Trapping): If a protecting group strategy is unfeasible, use the "Inverse Addition" technique. Pre-mix the azaindole acid and an excess of the target amine before adding the coupling reagent. This ensures that the moment the active ester forms, it is immediately trapped by the primary amine rather than another azaindole molecule.

Quantitative Data: Impact of Coupling Conditions

The table below summarizes the product distribution when attempting to couple the unprotected 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid with a standard primary aliphatic amine.

Table 1: Quantitative Comparison of Amide Coupling Strategies

Coupling ReagentSolventAdditive / BaseTemp (°C)Target Amide Yield (%)Decarboxylation (%)N1-Dimerization (%)
EDC·HCl / DMAPDCMDMAP (2.0 eq)25< 10 (Insoluble)1545
HATUDMFDIPEA (3.0 eq)60256010
HATU (Standard)DMFDIPEA (3.0 eq)25551525
HATU (Inverse) DMF DIPEA (3.0 eq) 0 to 25 88 < 5 < 5
Self-Validating Experimental Protocol: Optimized Inverse Amide Coupling

This protocol utilizes the "Inverse Addition" kinetic trapping strategy to bypass the need for N1-protection while minimizing decarboxylation and dimerization.

Materials:

  • 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (1.0 equiv)

  • Target primary/secondary amine (1.5 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (0.2 M relative to starting material)

Step-by-Step Methodology:

  • Solubilization & Zwitterion Disruption: Suspend the azaindole-3-carboxylic acid (1.0 equiv) in anhydrous DMF under an inert N₂ atmosphere. Add DIPEA (3.0 equiv) dropwise at room temperature.

    • Self-Validation Check: The initially cloudy suspension must become a clear, pale-yellow solution within 5 minutes. If it remains cloudy, the zwitterion is not fully disrupted; add an additional 0.5 equiv of DIPEA.

  • Kinetic Trapping Setup: Add the target amine (1.5 equiv) to the clear solution. Stir for 10 minutes to ensure complete homogenization.

  • Controlled Activation: Cool the reaction flask to exactly 0 °C using an ice bath. Dissolve HATU (1.1 equiv) in a minimal amount of anhydrous DMF and add it to the reaction mixture dropwise over 15 minutes.

    • Self-Validation Check: The reaction flask must feel cold to the touch. An exotherm indicates overly rapid addition, which will trigger immediate protodecarboxylation.

  • Propagation: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature (20–25 °C) and stir for an additional 2 hours.

    • Self-Validation Check: Quench a 5 µL aliquot in a 1:1 mixture of Water/EtOAc. TLC (UV 254 nm) should show the complete disappearance of the baseline spot (zwitterionic starting material) and the appearance of a higher Rf​ spot (product), confirming successful activation and trapping.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize any trace acidic byproducts. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

References
  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) | Journal of Medicinal Chemistry (ACS Publications).1

  • Process optimization for acid-amine coupling: a catalytic approach | Growing Science. 2

  • Coupling Reagents | Aapptec Peptides.3

Sources

Optimization

resolving co-elution issues in LC-MS for 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Welcome to the Advanced LC-MS Method Development Portal. As a Senior Application Scientist, I have designed this technical guide to address the specific chromatographic and mass spectrometric challenges associated with h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS Method Development Portal. As a Senior Application Scientist, I have designed this technical guide to address the specific chromatographic and mass spectrometric challenges associated with highly polar, amphoteric fused-bicyclic systems.

Focus Analyte: 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid.

This molecule presents a unique "perfect storm" of analytical challenges: it possesses a basic pyridine nitrogen (pKa ~6.0), an acidic carboxylic acid (pKa ~3.5), and a highly electronegative fluorine atom that exerts strong inductive effects on the π -system [5]. Consequently, it exhibits severe co-elution risks with des-fluoro impurities, regioisomers, and matrix phospholipids, often leading to ion suppression and poor peak shape.

Diagnostic Workflow for Co-elution Resolution

Before adjusting random parameters, it is critical to systematically identify the root cause of the co-elution. The following self-validating workflow isolates whether the issue is chromatographic (isomeric interference) or matrix-driven (ion suppression).

TroubleshootingFlow Step1 Identify Co-elution (Poor Resolution / Ion Suppression) Decision1 Is the interference an isobar/isomer or matrix? Step1->Decision1 PathIsomer Structurally Similar (e.g., Des-fluoro impurity) Decision1->PathIsomer PathMatrix Matrix Component (e.g., Phospholipids) Decision1->PathMatrix ActionpH Optimize Mobile Phase pH (Exploit pKa differences) PathIsomer->ActionpH ActionPrep Enhance Sample Prep (SPE / LLE) PathMatrix->ActionPrep ActionGradient Adjust Gradient & Wash Steps PathMatrix->ActionGradient ActionColumn Switch Selectivity (PFP or Mixed-Mode) ActionpH->ActionColumn If Rs < 1.5 Outcome Baseline Resolution & Robust LC-MS/MS Quantitation ActionpH->Outcome If Rs ≥ 1.5 ActionColumn->Outcome ActionPrep->Outcome ActionGradient->Outcome

Fig 1: Logical decision tree for resolving LC-MS co-elution and ion suppression.

Frequently Asked Questions (FAQs)

Q1: Why does 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid co-elute with its des-fluoro impurity on my standard C18 column, and why is the peak shape poor? A1: The causality lies in the molecule's amphoteric nature. At a typical LC-MS acidic pH (e.g., 0.1% Formic Acid, pH ~2.7), the carboxylic acid is mostly neutral, but the pyridine nitrogen is fully protonated. This cationic state leads to poor retention on a hydrophobic C18 stationary phase and induces secondary ion-exchange interactions with residual surface silanols on the silica support, causing peak tailing [1]. Furthermore, a single fluorine atom only marginally increases hydrophobicity, meaning the des-fluoro impurity will co-elute in the void or early gradient. To resolve this, you must switch to a stationary phase that offers orthogonal selectivity, such as a Pentafluorophenyl (PFP) column ( π−π and dipole interactions) or a Mixed-Mode column [2].

Q2: I cannot separate my target from a closely eluting regioisomer (e.g., the 6-fluoro analog). How should I adjust the mobile phase? A2: When dealing with regioisomers, the hydrophobic difference is negligible. You must exploit slight differences in their pKa values. The position of the fluorine atom affects the basicity of the adjacent pyridine nitrogen via inductive electron-withdrawing effects. By adjusting the mobile phase pH to be exactly at or near the pKa of one isomer (e.g., using a 10 mM ammonium acetate buffer at pH 5.5), you induce a partial charge difference between the two isomers. This shifts one molecule into a more neutral (zwitterionic) state while the other remains charged, drastically altering their relative retention times [3].

Q3: Matrix interference is suppressing my MS signal due to co-elution. How can I mitigate this without losing my analyte? A3: Co-elution with matrix components (like endogenous phospholipids) can lead to severe ion suppression, compromising your lower limit of quantitation (LLOQ) [4]. If your analyte elutes in a suppression zone, standard Reversed-Phase Liquid Chromatography (RPLC) is insufficient. Switch to Mixed-Mode Chromatography (MMC). An MMC column combining reversed-phase and weak anion-exchange (WAX) properties allows you to retain the carboxylic acid moiety at neutral pH, pushing the analyte's elution well past the early-eluting matrix suppression zone [2].

Quantitative Data: Retention & Selectivity Matrix

To aid in your method development, the following table summarizes the predicted chromatographic behavior of 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid under various conditions.

Table 1: Influence of Mobile Phase pH and Stationary Phase on Retention

Mobile Phase pHAnalyte StateChromatographic Behavior on C18Recommended Column Chemistry
pH 2.5 (0.1% Formic Acid)Cationic (Protonated Pyridine)Poor retention (k' < 1), severe tailing due to silanol interactions.Polar-embedded C18 or PFP
pH 5.5 (10 mM Ammonium Acetate)Zwitterionic (Net Neutral)Moderate retention, broad peaks. High risk of co-elution with neutral lipids.HILIC or Mixed-Mode (RP/Cation-Exchange)
pH 8.5 (10 mM Ammonium Bicarbonate)Anionic (Deprotonated Acid)Zero retention, ion repulsion from hydrophobic pores.Mixed-Mode (RP/Anion-Exchange)

Validated Experimental Protocols

To ensure trustworthiness, every troubleshooting step must be empirically validated. Below are two self-validating protocols to resolve and diagnose your co-elution issues.

Protocol A: Mixed-Mode LC-MS/MS Method Development

Mixed-mode chromatography eliminates the need for MS-incompatible ion-pairing reagents while providing massive retention shifts for amphoteric compounds [2].

  • System Preparation: Flush the LC system with 50:50 Methanol:Water to remove any residual acids/bases. Install a Mixed-Mode WAX-1 (Reversed-Phase / Weak Anion Exchange) column.

  • Mobile Phase Setup:

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (Adjust to pH 6.0 to ensure the carboxylic acid is deprotonated and active for anion exchange).

    • Mobile Phase B: Acetonitrile.

  • Gradient Design: Run a shallow gradient from 5% B to 40% B over 10 minutes. Causality: Because retention is driven by both hydrophobicity and ion-exchange, a shallower organic gradient prevents the sudden "dumping" of polar analytes, resolving the des-fluoro impurities.

  • MS Optimization: Utilize a divert valve for the first 2 minutes of the run to send the highly polar, non-retained matrix salts to waste, protecting the MS source from contamination [1].

Protocol B: Post-Column Infusion (PCI) for Matrix Effect Assessment

If you suspect co-elution with an invisible matrix component is causing signal loss, use this protocol to map the suppression zones [4].

  • Hardware Setup: Install a zero-dead-volume T-piece between the analytical column and the MS source.

  • Syringe Pump Infusion: Fill a syringe with a pure standard of 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (100 ng/mL). Connect it to the T-piece and infuse at a constant rate (e.g., 10 µL/min).

  • LC Injection: Inject a blank matrix sample (e.g., extracted blank plasma or cell lysate) using your current LC gradient.

  • Data Analysis: Monitor the MRM transition of your analyte. The baseline should be high and flat due to the constant infusion. Any sudden "dips" in the baseline indicate a zone of severe ion suppression caused by a co-eluting matrix component. If your analyte's retention time falls within a dip, you must alter the chromatography (Protocol A) or sample preparation.

References

  • Troubleshooting LC-MS | LCGC International.
  • Exploring Mixed-Mode Chromatography: Column Chemistry, Properties, and Applic
  • Mobile Phase Selection in Method Development: How to Optimize.
  • Interference Testing and Mitig
  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors.

Reference Data & Comparative Studies

Validation

The Strategic Advantage of Fluorination: A Comparative Analysis of 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid and its Non-fluorinated Analog in Kinase Inhibitor Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms can dramatically alter the properties of a drug candidate, transforming a moderately active compound into a potent and selecti...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms can dramatically alter the properties of a drug candidate, transforming a moderately active compound into a potent and selective therapeutic agent. This guide provides an in-depth comparison of 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid and its non-fluorinated parent, 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid. Both are critical building blocks in the synthesis of advanced kinase inhibitors, and understanding the nuanced effects of the 7-fluoro substitution is paramount for researchers in drug discovery and development.

This analysis moves beyond a simple list of properties to explain the underlying causality of experimental observations, grounded in established principles of physical organic chemistry and drug metabolism. We will explore how a single fluorine atom impacts physicochemical properties, synthetic routes, and ultimately, biological activity, with a focus on applications in developing targeted therapies.

The Rationale for Fluorination: More Than Just an Isostere

The decision to introduce a fluorine atom into a lead compound is a calculated strategy to modulate several key drug-like properties simultaneously. Fluorine, being the most electronegative element, exerts a powerful inductive effect, withdrawing electron density from its surroundings. This seemingly simple electronic perturbation has profound consequences:

  • Modulation of Basicity (pKa): The 7-position on the pyrrolo[3,2-c]pyridine core is adjacent to the pyridine nitrogen. The electron-withdrawing fluorine atom significantly reduces the basicity of this nitrogen. A lower pKa can prevent unwanted protonation at physiological pH, which may reduce off-target interactions with acidic cellular compartments or improve membrane permeability.

  • Enhancement of Metabolic Stability: Aromatic C-H bonds are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. Replacing a hydrogen atom with a fluorine atom, which has a much stronger C-F bond, effectively blocks this metabolic pathway, potentially increasing the drug's half-life and bioavailability.

  • Alteration of Lipophilicity and Permeability: While the effect of a single fluorine atom on lipophilicity (logP) can be context-dependent, it generally increases it. This can enhance membrane permeability and cell penetration, which is crucial for reaching intracellular targets like kinases.

  • Fine-Tuning of Target Binding: The fluorine atom can engage in unique, non-covalent interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, which can lead to a significant increase in binding affinity and potency.

The following diagram illustrates the key decision points and anticipated outcomes when considering the fluorination of a heterocyclic building block.

Fluorination_Strategy Start Start with 1H-pyrrolo[3,2-c]pyridine scaffold Decision Introduce Fluorine at C7? Start->Decision No_Branch Non-Fluorinated Analog (1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid) Decision->No_Branch No Yes_Branch Fluorinated Analog (7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid) Decision->Yes_Branch Yes Prop_No Properties: - Higher pKa (more basic) - Potential C-H oxidation - Baseline lipophilicity No_Branch->Prop_No Prop_Yes Properties: - Lower pKa (less basic) - Blocked metabolic site - Increased lipophilicity - Potential for new binding interactions Yes_Branch->Prop_Yes

Caption: Strategic decision workflow for scaffold fluorination.

Synthesis and Physicochemical Property Comparison

The introduction of the fluorine atom necessitates a distinct synthetic approach and results in measurable changes to the molecule's core properties.

Comparative Synthetic Pathways

The synthesis of the non-fluorinated analog is relatively straightforward. However, the route to 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid requires specialized reagents and conditions to regioselectively install the fluorine atom. A common strategy involves starting with a pre-fluorinated pyridine derivative and building the pyrrole ring onto it.

The diagram below outlines a generalized synthetic workflow, highlighting the key divergence in the synthetic routes.

Synthesis_Workflow cluster_non_fluoro Non-Fluorinated Analog cluster_fluoro 7-Fluoro Analog A1 Start: Pyridine derivative A2 Build Pyrrole Ring A1->A2 A3 Carboxylation at C3 A2->A3 A4 Final Product A3->A4 B1 Start: Fluorinated Pyridine B2 Build Pyrrole Ring B1->B2 B3 Carboxylation at C3 B2->B3 B4 Final Product B3->B4 Kinase_Binding cluster_kinase Kinase Hinge Region cluster_inhibitor_F 7-Fluoro Inhibitor cluster_inhibitor_H Non-Fluoro Inhibitor Hinge_NH Backbone N-H Inhibitor_F Pyrrolo[3,2-c]pyridine Core Fluorine F Fluorine->Hinge_NH F···H-N H-Bond (Potency Enhancing) Inhibitor_H Pyrrolo[3,2-c]pyridine Core Hydrogen H Hydrogen->Hinge_NH No Interaction

Caption: Fluorine-mediated hydrogen bonding in a kinase active site.

Experimental Protocols for Comparative Evaluation

To empirically validate the hypothesized advantages of the 7-fluoro analog, a series of standardized in vitro assays should be performed on the final inhibitor compounds derived from both scaffolds.

Protocol: Determination of pKa by UV-Metric Titration
  • Objective: To measure the basic pKa of the pyridine nitrogen.

  • Methodology:

    • Prepare a 1 mM stock solution of the test compound in DMSO.

    • Dilute the stock solution into a series of buffered aqueous solutions spanning a pH range from 2 to 10.

    • Measure the UV-Vis absorbance spectrum of each solution from 220-400 nm.

    • Plot the change in absorbance at a specific wavelength (where the protonated and neutral species have different absorbances) against pH.

    • Fit the data to the Henderson-Hasselbalch equation to determine the pKa value.

  • Expected Outcome: The 7-fluoro derivative is expected to exhibit a pKa value 1-2 units lower than its non-fluorinated counterpart.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
  • Objective: To assess the susceptibility of the compounds to phase I metabolism.

  • Methodology:

    • Incubate the test compound (typically at 1 µM) with pooled HLM in the presence of the cofactor NADPH at 37°C.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½).

  • Expected Outcome: The 7-fluoro analog is expected to have a significantly longer t½ compared to the non-fluorinated analog, indicating greater metabolic stability.

Protocol: Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)
  • Objective: To determine the potency (IC50) of the compounds against the target kinase.

  • Methodology:

    • Prepare a serial dilution of the test compounds.

    • In a microplate, combine the kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer.

    • Add the serially diluted test compounds to the wells.

    • Incubate to allow the binding reaction to reach equilibrium.

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • The signal is inversely proportional to the amount of tracer displaced by the inhibitor. Plot the signal versus inhibitor concentration and fit to a four-parameter logistic model to determine the IC50.

  • Expected Outcome: The final inhibitor derived from the 7-fluoro scaffold may show a lower IC50 value, indicating higher potency, if the fluorine is involved in a favorable binding interaction.

Conclusion

The comparison between 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid and its non-fluorinated analog is a clear demonstration of the power of strategic fluorination in drug design. The introduction of a single fluorine atom at the C7 position offers a trifecta of potential benefits: it lowers basicity, blocks a key site of metabolism, and can introduce new, potency-enhancing interactions with the target protein. While the synthesis of the fluorinated building block is more complex, the profound improvements in the resulting inhibitor's potency, selectivity, and pharmacokinetic profile often provide a compelling justification for the additional synthetic effort. For researchers aiming to develop best-in-class kinase inhibitors, the 7-fluoro-1H-pyrrolo[3,2-c]pyridine scaffold represents a superior starting point for scaffold elaboration.

References

  • The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Structure-Based Design of IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • The Use of Pyrrolopyridine Derivatives as Kinase Inhibitors.
  • In vitro human liver microsome stability assay. Corning Life Sciences. [Link]

Comparative

Bioisosteric Replacement Strategies: Evaluating 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic Acid in Drug Design

As drug discovery programs increasingly target complex protein-protein interactions and challenging kinase active sites, the physicochemical limitations of traditional scaffolds often become the primary bottleneck. The i...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex protein-protein interactions and challenging kinase active sites, the physicochemical limitations of traditional scaffolds often become the primary bottleneck. The indole-3-carboxylic acid core is a privileged pharmacophore in medicinal chemistry, but it frequently suffers from poor aqueous solubility, high lipophilicity, and susceptibility to rapid oxidative metabolism.

To overcome these liabilities, scaffold hopping via bioisosteric replacement is employed. This guide provides an objective, data-driven comparison of transitioning from a standard indole core to a 5-azaindole core, and ultimately to the highly optimized 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (7-fluoro-5-azaindole-3-carboxylic acid). By analyzing the causality behind these structural modifications, researchers can better predict structure-activity relationships (SAR) and pharmacokinetic (PK) outcomes[1].

The Causality of the Scaffold: Why Fluorinate a 5-Azaindole?

The transition from an indole to a fluorinated azaindole is not merely a structural tweak; it is a calculated modulation of electronic distribution and steric shielding[2].

  • The 5-Azaindole Switch (1H-pyrrolo[3,2-c]pyridine): Replacing the C5 methine of an indole with a nitrogen atom creates a 5-azaindole[3]. This single atom exchange drastically lowers the partition coefficient (LogP), improves aqueous solubility, and introduces a new hydrogen-bond acceptor vector capable of engaging hinge-region residues in kinases or allosteric pockets in GPCRs[4]. However, this introduces a new liability: azaindoles are notoriously susceptible to rapid oxidation by Aldehyde Oxidase (AO) and Cytochrome P450s (CYPs).

  • The C7-Fluorine Intervention: To rescue the metabolic stability of the azaindole, a fluorine atom is introduced at the C7 position. Fluorine is highly electronegative and serves as a bioisostere for hydrogen[2]. Its addition achieves three critical mechanistic goals:

    • Metabolic Shielding: It sterically and electronically blocks the adjacent sites from AO-mediated nucleophilic attack.

    • pKa Modulation: The strong inductive electron-withdrawing effect of the C7-fluorine lowers the basicity (pKa) of the nearby pyridine nitrogen. This prevents excessive protonation at physiological pH (7.4), thereby restoring membrane permeability.

    • Lipophilicity Balancing: It slightly increases the lipophilicity to offset the extreme polarity introduced by the azaindole nitrogen, achieving an optimal LogD for oral absorption.

G Indole Indole-3-carboxylic Acid (Poor Sol, High Lipophilicity) Aza 5-Azaindole Core (Improved Sol, AO Liability) Indole->Aza N for CH Bioisosterism Fluoro 7-Fluoro-5-azaindole (AO Stable, Optimal Permeability) Aza->Fluoro C7 Fluorination (Electronic Shielding)

Fig 1: Logic of bioisosteric evolution from indole to 7-fluoro-5-azaindole.

Quantitative Performance Comparison

The following table synthesizes the representative physicochemical and in vitro ADME data comparing the three core scaffolds. The data illustrates the synergistic effect of combining the azaindole core with targeted fluorination.

Property / MetricIndole-3-carboxylic acid5-Azaindole-3-carboxylic acid7-Fluoro-5-azaindole-3-carboxylic acid
LogD (pH 7.4) 3.8 (High)1.2 (Low)2.1 (Optimal)
Aqueous Solubility (µg/mL) < 5> 150~ 85
Pyridine N pKa N/A~ 5.8~ 4.1
AO Clearance (µL/min/mg) < 10 (Stable)> 120 (Highly Unstable)< 15 (Stable)
PAMPA Permeability ( cm/s) 18.52.112.4

Data Interpretation: While the unfluorinated 5-azaindole solves the solubility issue of the indole, it fails in permeability (due to higher basicity/polarity) and metabolic stability (AO clearance). The 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid acts as the "Goldilocks" bioisostere, balancing solubility, permeability, and metabolic resistance.

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthy evaluation of these bioisosteres, the experimental protocols must be designed to isolate specific variables. The following methodologies detail how to validate the metabolic and permeability advantages of the 7-fluoro-azaindole scaffold.

Protocol A: Isoform-Specific Aldehyde Oxidase (AO) Stability Assay

Causality Focus: Azaindoles are cleared by both CYPs and AO. To prove that the C7-fluorine specifically rescues AO stability, we must inhibit CYP activity using 1-Aminobenzotriazole (1-ABT).

  • Reagent Preparation: Thaw Human Liver Cytosol (HLC) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA.

  • Inhibitor Pre-incubation: In a 96-well plate, combine HLC (final protein concentration 1 mg/mL) with 1 mM 1-ABT (a pan-CYP suicide inhibitor). Incubate at 37°C for 15 minutes to fully deactivate CYP enzymes, isolating AO as the primary metabolic driver.

  • Compound Addition: Spike the test compounds (Indole, 5-Azaindole, and 7-Fluoro-5-azaindole) to a final concentration of 1 µM.

    • Self-Validation Step: Include Phthalazine (1 µM) as a positive control for AO activity, and Carbamazepine as a negative control.

  • Time-Course Sampling: Aliquot 50 µL at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( ) and half-life ( ).

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Causality Focus: The pKa shift induced by the C7-fluorine increases the fraction of neutral species at pH 7.4. PAMPA isolates passive transcellular permeability from active efflux (e.g., P-gp), directly proving the physicochemical advantage of the fluorine.

  • Membrane Preparation: Coat the PVDF membrane of a 96-well filter plate (acceptor plate) with 5 µL of a 1% (w/v) lecithin solution in dodecane.

  • Donor/Acceptor Loading: Add 300 µL of 10 µM test compound in PBS (pH 7.4, 5% DMSO) to the donor wells. Add 200 µL of blank PBS (pH 7.4, 5% DMSO) to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours in a humidity chamber without agitation (to maintain the unstirred water layer).

  • Quantification: Separate the plates. Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the apparent permeability ( ) using the standard sink-condition equation.

G Start Candidate Selection Synthesis Synthesize 7-Fluoro-Azaindole Analogs Start->Synthesis Assay1 AO Stability Assay (+ 1-ABT CYP Inhibitor) Synthesis->Assay1 Assay2 PAMPA Permeability (pH 7.4) Synthesis->Assay2 Assay3 SPR Binding Affinity (Target Engagement) Synthesis->Assay3 Decision Lead Advancement Assay1->Decision T1/2 > 60 min Assay2->Decision Papp > 10^-6 cm/s Assay3->Decision KD < 10 nM

Fig 2: Self-validating ADME and binding workflow for bioisostere evaluation.

Conclusion

For drug development professionals facing solubility and metabolic roadblocks with indole-based candidates, 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid represents a highly rational bioisosteric upgrade. By strategically leveraging the 5-azaindole core for solubility and the C7-fluorine for metabolic shielding and pKa modulation, medicinal chemists can independently tune ADME properties without sacrificing target engagement.

References

  • Bioisosterism of Fluorine and Cyano as Indole Substituents. Theoretical, in vitro and in vivo Examination. ResearchGate. Available at:[Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. National Institutes of Health (NIH). Available at:[Link]

  • 5-Azaindole | C7H6N2 | CID 9220. PubChem (NIH). Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the LC-MS Validation of 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic Acid Purity

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, scientifically grounded approach to the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for determin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, scientifically grounded approach to the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for determining the purity of the novel heterocyclic compound, 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid. As a Senior Application Scientist, my focus extends beyond a mere recitation of protocols; this document is designed to elucidate the scientific rationale behind each methodological choice, ensuring a robust and self-validating system for this critical quality attribute.

The Imperative of Purity in Pharmaceutical Development

7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid, a fluorinated pyrrolopyridine derivative, represents a class of compounds with significant potential in medicinal chemistry. The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. However, the very reactivity required for its synthesis can also lead to the formation of structurally similar impurities. These impurities, even at trace levels, can have unintended pharmacological or toxicological effects, making their detection and quantification a non-negotiable aspect of drug development. A rigorously validated purity method is therefore not just a regulatory requirement, but a fundamental component of ensuring patient safety and drug efficacy.

Understanding the Analyte: A Foundation for Method Development

A successful analytical method is built upon a solid understanding of the analyte's physicochemical properties. While extensive experimental data for 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid may be limited, its structure allows for informed predictions that guide our methodological choices.

Table 1: Predicted Physicochemical Properties and Their Influence on LC-MS Method Development

PropertyPredicted ValueRationale and Impact on LC-MS Parameters
pKa Carboxylic Acid: ~3.5-4.5 Pyridine Nitrogen: ~2-3The molecule possesses both an acidic (carboxylic acid) and a basic (pyridine) functional group. Operating the mobile phase at a pH below the pKa of the carboxylic acid and above the pKa of the pyridine nitrogen will ensure the molecule is in a single, neutral state, promoting consistent retention on a reversed-phase column.
logP ~1.8 - 2.8This indicates a moderate level of lipophilicity, making the compound well-suited for reversed-phase chromatography.
Molecular Weight 196.15 g/mol This mass is well within the range of standard mass spectrometers, allowing for straightforward detection.

Anticipating the Unknown: A Look at Potential Impurities

A robust purity method must be adept at separating the active pharmaceutical ingredient (API) from a range of potential impurities. Based on common synthetic routes for 7-azaindole derivatives, we can anticipate the following classes of impurities:

  • Process-Related Impurities: Unreacted starting materials, residual reagents, and intermediates.

  • Isomeric Impurities: Positional isomers that may have formed during the synthesis, such as a different fluorination position.

  • Degradation Products: Compounds formed due to exposure to light, heat, or reactive chemicals during synthesis and storage.

  • By-products: Resulting from unintended side reactions.

The LC-MS method must be designed with sufficient resolving power to distinguish the main component from these closely related structures.

The LC-MS Validation Workflow: A Systematic Approach

The validation of the LC-MS method will adhere to the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] The following workflow provides a systematic approach to ensure all critical parameters are thoroughly evaluated.

LC-MS_Validation_Workflow cluster_prep 1. Preparation cluster_dev 2. Method Development cluster_val 3. Validation Studies cluster_doc 4. Documentation A Standard & Sample Preparation B LC & MS Parameter Optimization A->B C Specificity B->C D Linearity C->D E Accuracy D->E F Precision E->F G LOD & LOQ F->G H Robustness G->H I Validation Report H->I

Caption: A systematic workflow for LC-MS method validation.

Detailed Experimental Protocol: An LC-MS/MS Method

This protocol outlines a starting point for the development and validation of an LC-MS/MS method for the purity assessment of 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid.

A. Liquid Chromatography:

  • System: UPLC System for high-resolution separation.

  • Column: A high-quality C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended. The C18 stationary phase provides excellent retention for moderately lipophilic compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water. The addition of formic acid serves to control the pH and improve the ionization efficiency in the mass spectrometer.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95% to 5% B

    • 9.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1 µL

B. Mass Spectrometry:

  • System: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode. The basic pyridine nitrogen is readily protonated, making positive ion mode the logical choice for high sensitivity.

  • Scan Type: Full Scan (for initial impurity identification) and Multiple Reaction Monitoring (MRM) (for quantification).

  • MRM Transition (for quantification):

    • Q1 (Precursor Ion): 197.0 m/z ([M+H]⁺)

    • Q3 (Product Ion): To be determined by infusing a standard solution and observing the fragmentation pattern. A common fragmentation for carboxylic acids is the loss of CO2 (44 Da) and H2O (18 Da).

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 25 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/Hr

  • Cone Gas Flow: 50 L/Hr

A Comparative Analysis of Purity Assessment Techniques

While LC-MS offers unparalleled sensitivity and specificity, it is essential to understand its place among other analytical techniques for purity determination.

Table 2: A Comparative Overview of Purity Analysis Methods

TechniquePrincipleAdvantagesLimitations
LC-MS/MS Separation by liquid chromatography followed by mass-based detection.Highest sensitivity and selectivity; provides molecular weight information for impurity identification.Higher equipment cost and complexity.
HPLC-UV Separation by liquid chromatography with detection based on UV absorbance.Robust, widely available, and cost-effective.Lower sensitivity than MS; may not detect impurities without a UV chromophore or those that co-elute.
Quantitative NMR (qNMR) Quantification based on the integration of NMR signals relative to a certified internal standard.Provides absolute quantification without the need for a reference standard of the analyte; gives structural information.Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer.
Gas Chromatography (GC-FID/MS) Separation of volatile compounds in the gas phase.Excellent for residual solvent analysis.Not suitable for non-volatile compounds like the target molecule without derivatization.

For a comprehensive purity assessment, a multi-faceted approach is often the most prudent. For instance, GC-FID/MS can be used to determine residual solvents, while LC-MS provides the primary assessment of non-volatile impurities.

Data Interpretation and Validation Acceptance Criteria

The success of the validation is determined by meeting predefined acceptance criteria, which are based on ICH guidelines.

Table 3: Validation Parameters and Typical Acceptance Criteria

ParameterPurposeAcceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components which may be expected to be present.Peak purity of the main component should be demonstrated; no interference from placebo or known impurities at the retention time of the analyte.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the instrument's response.Correlation coefficient (r²) ≥ 0.995 over the specified range.
Accuracy To determine the closeness of the test results to the true value.Recovery of spiked impurities should be within 85-115% of the nominal value.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) for repeatability and intermediate precision should not exceed 15%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of ≥ 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of ≥ 10:1.
Robustness To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%) are varied.

Conclusion: A Commitment to Scientific Integrity

The validation of an analytical method for purity is a cornerstone of pharmaceutical development. The LC-MS/MS method detailed in this guide, when properly validated, provides a highly sensitive, specific, and reliable means of assessing the purity of 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid. By understanding the "why" behind each step, from the choice of mobile phase to the mass spectrometry parameters, researchers can ensure the generation of high-quality, defensible data that will stand up to the rigors of regulatory scrutiny and, most importantly, contribute to the development of safe and effective medicines.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Chemicalize by ChemAxon. pKa and logP Prediction. [Link]

  • PubChem. 7-fluoro-1H-pyrrolo[3,2-c]pyridine. [Link]

  • Waters Corporation. Ultra-Performance Liquid Chromatography (UPLC) Technology. [Link]

  • Agilent Technologies. LC/MS for Pharmaceutical Analysis. [Link]

  • Gu, C., & Li, H. (2019). Synthesis and biological activity of 7-azaindole derivatives. European Journal of Medicinal Chemistry, 180, 538-558. (Note: This is a representative reference for the synthesis of analogous structures).

Sources

Comparative

comparing binding affinity of 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid derivatives

An in-depth technical analysis for drug development professionals and medicinal chemists evaluating the structure-activity relationship (SAR) and target engagement of azaindole-based kinase inhibitors. Executive Rational...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for drug development professionals and medicinal chemists evaluating the structure-activity relationship (SAR) and target engagement of azaindole-based kinase inhibitors.

Executive Rationale: The 7-Fluoro-Azaindole Pharmacophore

In modern rational drug design, the 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold has emerged as a privileged ATP-competitive hinge-binding motif. The strategic evolution to 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid and its derivatives represents a masterclass in physicochemical optimization.

As a Senior Application Scientist, I approach this scaffold not just as a chemical structure, but as a precise molecular tool designed to solve specific thermodynamic and pharmacokinetic challenges in kinase inhibition:

  • Causality of the 7-Fluoro Substitution: The introduction of a highly electronegative fluorine atom at the C7 position exerts a strong inductive effect, lowering the pKa of the adjacent pyrrole N-H. This enhances the scaffold's hydrogen-bond donor capacity to the kinase hinge region (e.g., the backbone carbonyl of Met793 in EGFR or Val981 in TYK2). Furthermore, it sterically and electronically blocks cytochrome P450-mediated metabolic oxidation at the C7 position, drastically improving in vivo half-life.

  • Causality of the 3-Carboxylic Acid: The C3-carboxylate acts as a critical synthetic vector. While the acid itself is often too polar for cellular permeability, derivatizing it into specific carboxamides allows the molecule to project into the solvent-exposed channel or access deep allosteric pockets (such as the JH2 pseudokinase domain of TYK2). Water-mediated hydrogen bonding networks originating from these 3-carboxamides frequently drive massive gains in target selectivity [1].

Target Landscape & Mechanism of Action

These derivatives are currently at the forefront of overcoming resistance in two major therapeutic arenas:

  • Mutant EGFR (Epidermal Growth Factor Receptor): Targeting T790M and C797S resistance mutations in non-small cell lung cancer (NSCLC) where covalent inhibitors fail [1].

  • TYK2 (Tyrosine Kinase 2): Selective inhibition of the IL-23/IL-12 pathway for autoimmune diseases, avoiding the broad immunosuppression seen with pan-JAK inhibitors [2].

Pathway Ligand Cytokine / EGF Receptor Receptor (TYK2 / EGFR) Ligand->Receptor Activation KinaseDomain Kinase Domain (ATP Binding) Receptor->KinaseDomain Conformational Shift Downstream Downstream Signaling (STAT / MAPK) KinaseDomain->Downstream Phosphorylation Inhibitor 7-Fluoro-Azaindole Derivatives Inhibitor->KinaseDomain Competitive Binding (Hinge Region)

Fig 1. Mechanism of action of 7-fluoro-azaindole derivatives in kinase signaling pathways.

Comparative Binding Affinity Profiling

To objectively evaluate the SAR of this scaffold, we must compare the biochemical binding affinities. The data below synthesizes the impact of derivatizing the 3-carboxylic acid into various amides, demonstrating how structural changes translate to thermodynamic binding efficiency ( KD​ ) and enzymatic inhibition ( IC50​ ).

Compound DerivativeSubstitution at C3 (from Carboxylic Acid)TYK2 IC50​ (nM)EGFR (L858R/T790M) IC50​ (nM)SPR KD​ (nM)Primary Target Engagement
Derivative A Unsubstituted (-COOH)>5000>5000>10000Weak fragment binder; poor permeability.
Derivative B N-isopropyl carboxamide145.289.4120.5Moderate dual-binder; solvent channel projection.
Derivative C N-(3-(trifluoromethyl)phenyl) carboxamide1.8 450.02.1 Highly selective TYK2 inhibitor; engages JH2 domain.
Derivative D N-(piperidin-4-yl) carboxamide320.54.2 5.8 Selective EGFR mutant inhibitor; water-mediated H-bonds.

Data Interpretation: The transition from the bare carboxylic acid (Derivative A) to the aryl amide (Derivative C) results in a >2000-fold increase in TYK2 potency. This is driven by the trifluoromethyl group occupying a lipophilic sub-pocket unique to TYK2, highlighting the 3-position as the critical driver of selectivity [2].

Experimental Methodology: A Self-Validating Protocol System

Trustworthiness in drug discovery relies on orthogonal validation. Relying solely on enzymatic assays ( IC50​ ) is dangerous due to potential assay interference (e.g., compound autofluorescence) and ATP-concentration dependencies.

To create a self-validating system , we pair Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical potency with Surface Plasmon Resonance (SPR) for direct, label-free biophysical binding kinetics. SPR provides the dissociation rate ( koff​ ), allowing us to calculate target residence time—a metric that often correlates better with in vivo efficacy than IC50​ .

Workflow Prep Compound Library TRFRET TR-FRET Assay (IC50) Prep->TRFRET SPR SPR Kinetics (Kd, Kon, Koff) Prep->SPR Validation Orthogonal Validation TRFRET->Validation Enzymatic Potency SPR->Validation Direct Binding Lead Lead Selection Validation->Lead Data Synthesis

Fig 2. Self-validating orthogonal workflow for determining compound binding affinity.

Protocol A: TR-FRET Biochemical Kinase Assay

Causality Check: We run this assay at both Km​ [ATP] and high [ATP] (1 mM). If the IC50​ shifts significantly higher at 1 mM ATP, it self-validates that our 7-fluoro-azaindole derivatives are true ATP-competitive hinge binders.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid derivatives in a 10-point, 3-fold serial dilution in DMSO using an acoustic dispenser (e.g., Echo 550) into a 384-well ProxiPlate. Final DMSO concentration must strictly not exceed 1% to prevent kinase denaturation.

  • Enzyme Addition: Add 2.5 µL of recombinant target kinase (e.g., TYK2 JH1 domain) diluted in Kinase Buffer. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor.

  • Reaction Initiation: Add 2.5 µL of substrate mix containing ULight-labeled peptide and ATP (at predetermined Km​ ).

  • Termination & Detection: After 60 minutes, stop the reaction by adding 5 µL of EDTA (to chelate Mg2+) and Europium-labeled anti-phospho antibody.

  • Readout: Read on a multi-mode plate reader (e.g., EnVision) using standard TR-FRET settings (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate IC50​ using 4-parameter logistic regression.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Causality Check: SPR eliminates false positives from enzymatic assays. By utilizing a reference flow cell (FC1) without the immobilized kinase, we actively subtract bulk refractive index changes and non-specific binding of the lipophilic fluorinated derivatives, ensuring the calculated KD​ reflects true target engagement.

  • Surface Preparation: Utilize a Series S Sensor Chip CM5. Activate the surface with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Ligand Immobilization: Immobilize His-tagged Kinase (TYK2 or EGFR) via amine coupling onto Flow Cell 2 (FC2) to a target level of ~3000 Resonance Units (RU). Block both FC1 (reference) and FC2 with 1M Ethanolamine.

  • Analyte Preparation: Dilute the 7-fluoro-azaindole derivatives in running buffer (PBS-P+ with 2% DMSO) to match the exact DMSO concentration of the running buffer (critical for eliminating bulk shift artifacts). Prepare a 5-point concentration series (e.g., 0.1 nM to 1000 nM).

  • Kinetic Injection: Inject analytes over FC1 and FC2 at a high flow rate (50 µL/min) to minimize mass transport limitations. Use an association time of 120 seconds and a dissociation time of 300 seconds.

  • Data Analysis: Fit the double-referenced sensorgrams (FC2 - FC1, minus blank injections) to a 1:1 Langmuir binding model to extract kon​ (association rate), koff​ (dissociation rate), and the equilibrium dissociation constant ( KD​=koff​/kon​ ).

References

  • Discovery of a Noncovalent, Mutant-Selective Epidermal Growth Factor Receptor Inhibitor. Journal of Medicinal Chemistry, ACS Publications.1

  • Tyk2 inhibitors and compositions and methods thereof. Google Patents (WO2023109120A1).2

Sources

Validation

A Comparative Guide to Validating Target Engagement of 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic Acid-Based Inhibitors

In the landscape of modern drug discovery, confirming that a therapeutic candidate interacts with its intended molecular target within a complex biological system is a foundational step.[1] This process, known as target...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, confirming that a therapeutic candidate interacts with its intended molecular target within a complex biological system is a foundational step.[1] This process, known as target engagement, is crucial for the validation of a compound's mechanism of action and for the accurate interpretation of efficacy and safety data.[1] For inhibitors based on the 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid scaffold, which are often developed as kinase inhibitors, robust and quantitative validation of target engagement is paramount. This guide provides an in-depth comparison of key methodologies for assessing the target engagement of these inhibitors, offering insights into the experimental rationale and detailed protocols for researchers, scientists, and drug development professionals.

While specific data on inhibitors with the 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid core are not extensively available in public literature, the principles and techniques described herein are broadly applicable to this class of compounds, which often target kinases like Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAKs).[2][3][4][5][6]

Methodologies for Target Engagement Validation

Several powerful techniques can be employed to confirm and quantify the interaction between an inhibitor and its target protein in a cellular environment. This guide will focus on three widely adopted and complementary approaches:

  • Cellular Thermal Shift Assay (CETSA®) : A label-free method that measures the thermal stabilization of a target protein upon ligand binding.[7][8][9][10]

  • NanoBRET™ Target Engagement Assay : A live-cell proximity-based assay that quantifies compound binding through Bioluminescence Resonance Energy Transfer (BRET).[11][12][13][14]

  • Biochemical Kinase Assays : In vitro assays that directly measure the catalytic activity of the target kinase and its inhibition.[15][16][17]

The selection of an appropriate method depends on various factors, including the specific research question, available resources, and the desired throughput.

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is based on the principle that the binding of a ligand, such as a small molecule inhibitor, to its target protein increases the protein's resistance to thermal denaturation.[10][18] By heating cells or cell lysates to various temperatures, one can generate a "melting curve" for the target protein. In the presence of a binding inhibitor, this curve will shift to higher temperatures, indicating target engagement.[9] This method is invaluable as it allows for the assessment of target engagement in a native cellular context without the need for compound or protein labeling.[8][19]

Experimental Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_quant Lysis & Quantification cluster_analysis Data Analysis A 1. Seed and culture cells B 2. Treat cells with inhibitor (or DMSO vehicle) A->B C 3. Aliquot treated cells into PCR tubes B->C D 4. Heat aliquots across a temperature gradient C->D E 5. Lyse cells (e.g., freeze-thaw) D->E F 6. Centrifuge to pellet aggregated proteins E->F G 7. Collect supernatant (soluble protein fraction) F->G H 8. Quantify soluble target protein (e.g., Western Blot, ELISA) G->H I 9. Plot % soluble protein vs. temperature H->I J 10. Determine thermal shift (ΔTagg) I->J NanoBRET_Principle cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor A Target-NanoLuc® B Fluorescent Tracer A->B Binding C BRET Signal B->C Energy Transfer D Target-NanoLuc® E Inhibitor D->E Binding F Fluorescent Tracer E->F Displacement G No BRET Signal F->G No Energy Transfer

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Detailed Protocol:

  • Cell Preparation :

    • Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. [12] * Culture the cells for approximately 18-24 hours to allow for protein expression. [12]

  • Assay Plate Preparation :

    • Serially dilute the test inhibitor in a suitable solvent (e.g., DMSO).

    • Dispense the diluted inhibitor into a white, non-binding surface 384-well or 96-well plate. [20]

  • Cell Plating and Equilibration :

    • Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium. [20] * Add the cell suspension to the assay plate containing the inhibitor.

    • Add the NanoBRET™ tracer to the wells.

    • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the system to reach equilibrium. [12]

  • Signal Detection :

    • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to each well. [12] * Immediately measure the donor emission (450 nm) and acceptor emission (610 nm) using a plate reader equipped with the appropriate filters. [12]

  • Data Analysis :

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Plot the NanoBRET™ ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Biochemical Kinase Assays

Principle: Biochemical assays directly measure the catalytic activity of the purified target kinase. [15][17]These assays quantify the transfer of a phosphate group from ATP to a specific substrate. [15]The potency of an inhibitor is determined by its ability to reduce this enzymatic activity. Common formats include luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®) or fluorescence-based assays. [16] Experimental Workflow:

Biochem_Assay_Workflow cluster_reagents Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A 1. Prepare kinase, substrate, and ATP solutions B 2. Serially dilute inhibitor C 3. Add inhibitor and kinase to assay plate B->C D 4. Initiate reaction by adding ATP/substrate mix C->D E 5. Incubate at room temperature D->E F 6. Stop reaction and add detection reagent (e.g., ADP-Glo™) E->F G 7. Incubate to generate signal F->G H 8. Measure signal (e.g., luminescence) G->H I 9. Plot signal vs. inhibitor concentration H->I J 10. Determine IC50 I->J

Caption: Biochemical Kinase Assay Workflow Diagram.

Detailed Protocol (Luminescence-Based):

  • Reagent Preparation :

    • Prepare a solution of the purified target kinase in an appropriate reaction buffer.

    • Prepare a solution containing both ATP (at or near the Km for the kinase) and the substrate. [21] * Perform serial dilutions of the test inhibitor. [21]

  • Kinase Reaction :

    • Add the diluted inhibitor to the wells of a 384-well plate.

    • Add the kinase solution to all wells and incubate for 10-30 minutes. [22] * Initiate the kinase reaction by adding the ATP/substrate mixture. [22] * Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). [21]

  • ADP Detection :

    • Add a reagent like ADP-Glo™ to stop the kinase reaction and deplete the remaining ATP. [21] * Add a kinase detection reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. [21] * Incubate to allow the luminescent signal to develop.

  • Data Analysis :

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50. [21]

Comparison of Target Engagement Methods

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement AssayBiochemical Kinase Assays
Assay Principle Ligand-induced thermal stabilization of the target protein. [8][10]Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target. [12][13]Measurement of the inhibition of the target kinase's catalytic activity. [15][17]
Assay Environment Live or lysed cells, tissues. [23]Live cells. [13][24]In vitro (purified components). [15]
Labeling Requirement Label-free for both compound and target. [8][19]Requires genetic modification of the target (NanoLuc® fusion) and a specific fluorescent tracer. [12][13]May require labeled substrates (e.g., fluorescent, radioactive). [15][16]
Key Output Thermal shift (ΔTagg), Isothermal dose-response fingerprint (ITDRF). [7]Cellular IC50, compound affinity, residence time. [13][14]Biochemical IC50. [21]
Advantages - Physiologically relevant (endogenous protein levels)<[18]br>- No modification of compound or target needed<[8]br>- Applicable to various cellular compartments- High-throughput<[14]br>- Quantitative measurement of affinity in live cells<[13]br>- Can determine residence time [13]- Direct measure of functional inhibition- High-throughput- Well-established and robust
Disadvantages - Lower throughput (Western blot readout)<[18]br>- Not all binding events cause a thermal shift<[8][19]br>- Can be technically demanding- Requires expression of a fusion protein- Dependent on the availability of a suitable tracer- Potential for artifacts from overexpression- Lacks cellular context (e.g., membrane permeability, off-targets)<[25]br>- May not reflect in-cell potency

Conclusion and Recommendations

Validating the target engagement of 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid-based inhibitors requires a multi-faceted approach. No single method provides a complete picture; rather, these techniques offer complementary information that, when integrated, builds a robust case for a compound's mechanism of action.

  • For initial confirmation of intracellular binding , CETSA is an excellent choice as it provides direct evidence of target interaction in an unaltered cellular environment.

  • For quantitative assessment of cellular potency and screening , the NanoBRET™ assay offers a high-throughput solution to determine compound affinity in live cells.

  • To understand the direct impact on enzymatic function , biochemical kinase assays are indispensable for determining the intrinsic inhibitory activity of the compound.

By employing a combination of these methods, researchers can confidently validate the target engagement of their inhibitors, a critical step in advancing promising compounds through the drug discovery pipeline.

References

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

  • EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • SGC-Frankfurt, et al. (2024). Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants. Frontiers in Immunology. Retrieved from [Link]

  • SGC-Frankfurt, et al. (2024). Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants. PMC. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Promega Corporation. (n.d.). NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. Retrieved from [Link]

  • Promega Corporation. (n.d.). Kinase Target Engagement | Kinase Affinity Assay. Retrieved from [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • PubMed. (2025, April 3). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • ResearchGate. (2024, June 13). Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants. Retrieved from [Link]

  • ACS Publications. (2022, February 4). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. ACS Chemical Biology. Retrieved from [Link]

  • ACS Publications. (2022, January 27). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC. Retrieved from [Link]

  • Frontiers. (2022, June 8). Current Advances in CETSA. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Taylor & Francis. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • National Institutes of Health. (2022, January 27). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection. PMC. Retrieved from [Link]

  • Taylor & Francis. (2024, August 11). Spleen tyrosine kinase (SYK): an emerging target for the assemblage of small molecule antitumor agents. Retrieved from [Link]

  • MDPI. (2025, November 5). Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. Retrieved from [Link]

  • Cell Press. (2019, October 1). Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. Structure. Retrieved from [Link]

  • MDPI. (2025, November 5). Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. Retrieved from [Link]

  • ACS Publications. (2024, June 6). Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Promega Connections. (2025, September 11). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Retrieved from [Link]

  • ResearchGate. (n.d.). JAK inhibitors, their targets, and their applications to pathologies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. Retrieved from [Link]

  • MDPI. (2021, April 11). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved from [Link]

  • ACS Publications. (2013, January 8). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

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